Tetrachloroundecane
Description
Contextualization within Polychlorinated n-Alkanes (PCAs) and Chlorinated Paraffins (CPs)
Polychlorinated n-alkanes are complex mixtures of chlorinated straight-chain hydrocarbons. Their industrial production and application date back to the 1930s. researchgate.net CPs are categorized based on their carbon chain length into short-chain (SCCPs, C₁₀-C₁₃), medium-chain (MCCPs, C₁₄-C₁₇), and long-chain (LCCPs, C₁₈-C₃₀) varieties. Tetrachloroundecane, with its C₁₁ backbone, falls into the category of SCCPs. These compounds have been widely used as plasticizers, flame retardants, and additives in metalworking fluids and sealants. researchgate.net
The classification of chlorinated alkanes is primarily determined by the length of the carbon chain and the degree of chlorination. For a specific compound like this compound (C₁₁H₂₀Cl₄), the complexity arises from the vast number of possible structural isomers and stereoisomers. The four chlorine atoms can be attached to various carbon atoms along the undecane (B72203) chain, leading to a multitude of congeners with distinct physicochemical properties.
The industrial production of CPs involves the radical chlorination of n-alkane feedstocks, a process that results in a complex mixture of isomers and congeners. nih.gov This complexity presents a significant analytical challenge, making the isolation and study of individual congeners like a specific this compound isomer difficult. The theoretical number of possible congeners for CPs is immense, running into the thousands for even a single carbon chain length. frontiersin.org
The following table illustrates the basic classification of chlorinated paraffins:
| Classification | Carbon Chain Length |
| Short-Chain (SCCPs) | C₁₀ – C₁₃ |
| Medium-Chain (MCCPs) | C₁₄ – C₁₇ |
| Long-Chain (LCCPs) | C₁₈ – C₃₀ |
This interactive table provides a basic classification of chlorinated paraffins based on their carbon chain length.
Historically, academic interest in chlorinated alkanes has been driven by their widespread industrial use and subsequent environmental presence. researchgate.net Early research focused on the bulk properties of commercial CP mixtures. However, with advancements in analytical techniques, there has been a growing interest in congener-specific analysis to better understand the environmental fate, transport, and toxicology of these compounds. nih.govepa.govresearchgate.netclu-in.orgnih.gov
Specific research into chlorinated undecanes has been part of the broader investigation into SCCPs. Studies have been conducted to synthesize and characterize individual chlorinated C₁₀, C₁₁, and C₁₂ alkanes to serve as analytical standards for residue analysis. oup.com For instance, the synthesis of tetrachloroundecadienes has been reported, which can be hydrogenated to yield tetrachloroundecanes. oup.com More recent research has focused on the physicochemical properties, such as vapor pressure and Henry's Law constants, of polychlorinated n-undecanes, providing valuable data for environmental modeling. oup.com There is also contemporary academic interest in the potential environmental and health impacts of SCCPs, including those with a C₁₁ backbone. ethz.ch
Scope and Significance of Research on this compound
Research on this compound, while often part of the larger body of work on SCCPs, holds significance in several key areas of chemical science.
Fundamental investigations into this compound involve the synthesis of specific isomers and the determination of their physicochemical properties. The synthesis of single C₁₁, and C₁₂ chloroalkanes has been undertaken to create standards for analytical chemistry. oup.com Understanding the relationship between the molecular structure of different this compound congeners and their properties, such as solubility, vapor pressure, and partitioning behavior, is crucial for predicting their behavior in various systems.
A study on polychlorinated n-decanes, n-undecanes, and n-dodecanes provided valuable data on their vapor pressures, which tend to decrease with increasing carbon chain length and degree of chlorination. oup.com This type of fundamental data is essential for developing and validating models that predict the environmental fate of these compounds.
The following table presents hypothetical physicochemical property data for a generic this compound, based on trends observed for related compounds. Actual values would vary between specific isomers.
| Property | Estimated Value |
| Molecular Formula | C₁₁H₂₀Cl₄ |
| Molecular Weight | 294.09 g/mol |
| Vapor Pressure (25°C) | Low |
| Water Solubility | Very Low |
| Log Kow | High |
This interactive table provides estimated physicochemical properties for a generic this compound. Users can sort the table by property or value.
From an environmental perspective, research on this compound is critical due to its classification as a short-chain chlorinated paraffin (B1166041). SCCPs are recognized as persistent, bioaccumulative, and toxic (PBT) substances. ethz.ch Their presence in the environment, even in remote areas, has been documented, indicating their potential for long-range transport. researchgate.net
Studies on the environmental fate of chlorinated alkanes investigate their persistence, degradation pathways, and potential for bioaccumulation in food webs. nih.gov The low water solubility and high octanol-water partition coefficient of compounds like this compound suggest a tendency to adsorb to soil and sediment and to accumulate in the fatty tissues of organisms. The degradation of chlorinated alkanes in the environment can occur through various abiotic and biotic processes, though these are generally slow. ethz.chresearchgate.netresearchgate.netethz.chnih.gov
The synthesis of specific this compound congeners is also relevant for their use as analytical reference materials. oup.com Accurate quantification of these compounds in environmental and biological samples relies on the availability of pure standards.
Structure
3D Structure
Properties
CAS No. |
63981-28-2 |
|---|---|
Molecular Formula |
C11H20Cl4 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
1,1,1,2-tetrachloroundecane |
InChI |
InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-9-10(12)11(13,14)15/h10H,2-9H2,1H3 |
InChI Key |
VYOZAWUTWGJHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Tetrachloroundecane
Targeted Synthesis of Specific Tetrachloroundecane Isomers
To overcome the non-selectivity of direct chlorination, targeted strategies are employed. These methods build the molecule with the chlorine atoms in predetermined positions, most commonly by using unsaturated undecane (B72203) derivatives as precursors.
This approach involves the controlled addition of chlorine to carbon-carbon double bonds, which allows for precise placement of the halogen atoms on the carbon skeleton.
The electrophilic addition of chlorine (Cl₂) to alkenes is a highly efficient and selective reaction that forms vicinal dihalides (compounds with halogens on adjacent carbons). libretexts.orgchemguide.co.uk This reaction provides a powerful tool for synthesizing specific this compound isomers by starting with an undecadiene (an undecane chain with two double bonds).
The mechanism involves the attack of the alkene's π-electron cloud on a chlorine molecule. This leads to the formation of a cyclic chloronium ion intermediate. libretexts.orglibretexts.org The chloride ion (Cl⁻) then attacks one of the carbons of the bridged ion from the opposite side, resulting in anti-addition of the two chlorine atoms across the former double bond. libretexts.org
By choosing an undecadiene precursor with double bonds at specific locations, one can dictate the final positions of the four chlorine atoms. For example, reacting 1,10-undecadiene with two equivalents of chlorine would yield 1,2,10,11-tetrachloroundecane. This method avoids the formation of complex isomeric mixtures inherent to radical substitution. Research on analogous systems, such as the stepwise chlorine addition to decatriene to form tetrachlorodecenes and hexachlorodecanes, validates this synthetic approach. researchgate.net
Table 2: Synthesis of Specific this compound Isomers from Undecadiene Precursors
| Precursor Compound | Expected this compound Product |
|---|---|
| 1,4-Undecadiene | 1,2,4,5-Tetrachloroundecane |
| 1,10-Undecadiene | 1,2,10,11-Tetrachloroundecane |
| 2,9-Undecadiene | 2,3,9,10-Tetrachloroundecane |
| 3,8-Undecadiene | 3,4,8,9-Tetrachloroundecane |
This targeted approach offers high regioselectivity and yields a predictable, single major product, overcoming the primary challenges associated with the direct chlorination of undecane.
Stepwise Halogenation and Addition Reactions
Radical Addition of Carbon Tetrachloride to Decadienes leading to this compound Analogues
The free-radical addition of polyhalogenomethanes to unsaturated hydrocarbons is a fundamental method for carbon-carbon bond formation and the introduction of halogen atoms. rsc.orgwikipedia.org This chain reaction typically involves initiation, propagation, and termination steps. wikipedia.org In the context of synthesizing this compound precursors, the radical addition of carbon tetrachloride (CCl₄) to decadienes serves as a key strategy. researchgate.net
The reaction with 1,9-decadiene, for instance, involves the addition of the trichloromethyl radical (•CCl₃), generated from CCl₄, to one of the double bonds. This addition preferentially occurs at the terminal carbon, leading to the formation of a more stable secondary radical. libretexts.org This intermediate radical then abstracts a chlorine atom from another molecule of CCl₄, yielding a tetrachloroundecene and regenerating the •CCl₃ radical to continue the chain. nih.gov
A study by G. Schudy et al. demonstrated the synthesis of various chlorinated compounds, including precursors for tetrachloroundecanes, through radical additions. researchgate.net Specifically, the addition of one mole of CCl₄ to 1,9-decadiene afforded a tetrachloroundecene. researchgate.net Subsequent hydrogenation of the remaining double bond would yield a saturated this compound. Similarly, reacting 1,5,9-decatriene (B1669986) with CCl₄ resulted in the formation of two different tetrachloroundecadienes. researchgate.net These products can then be hydrogenated to produce the corresponding saturated this compound analogues. researchgate.net
| Reactant | Reagent | Product (after addition) | Final Product (after hydrogenation) |
| 1,9-Decadiene | Carbon Tetrachloride | Tetrachloroundecene | This compound |
| 1,5,9-Decatriene | Carbon Tetrachloride | Tetrachloroundecadienes | Tetrachloroundecanes |
This table summarizes the synthesis of this compound analogues via radical addition of carbon tetrachloride to decadienes.
Ruthenium-Catalyzed Atom Transfer Radical Addition for this compound Synthesis
Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds and is particularly effective for the addition of polyhalogenated alkanes to olefins. chimia.ch Ruthenium complexes are among the most potent catalysts for this transformation. chimia.chnih.gov The general mechanism involves the reversible transfer of a halogen atom from an organic halide to the ruthenium catalyst, generating a radical intermediate and a higher oxidation state ruthenium species. chimia.ch This radical then adds to the alkene, and the resulting adduct abstracts the halogen back from the ruthenium complex, regenerating the catalyst's active state. chimia.ch
While the direct synthesis of this compound using this method is not extensively documented in the provided sources, the principles of Ru-catalyzed ATRA are well-established for similar reactions. semanticscholar.org For example, RuCl₂(PPh₃)₃ is a known catalyst for the addition of CCl₄ to terminal olefins. chimia.ch The use of half-sandwich ruthenium complexes, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand, has shown very high activity and robustness, achieving total turnover numbers exceeding 80,000 for the addition of CCl₄ to hexene. researchgate.net
A potential synthetic route to a this compound could involve the Ru-catalyzed ATRA of carbon tetrachloride to undecene. The catalyst, such as [Cp*RuCl(PPh₃)₂], would initiate the reaction, leading to the formation of 1,1,1,3-tetrachlorododecane, an analogue. chemrxiv.org The reaction proceeds through a radical mechanism, which influences the regioselectivity of the addition. chimia.ch The efficiency and selectivity of the reaction can be influenced by the choice of ruthenium catalyst, ligands, and reaction conditions. semanticscholar.orgresearchgate.net
Decarboxylative Halogenation as a Synthetic Pathway for Halogenated Alkanes
Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. semanticscholar.orgacs.org This process involves the cleavage of a carbon-carbon bond, releasing carbon dioxide and replacing the carboxyl group with a halogen atom. acs.orgnih.gov This method provides an alternative route to halogenated alkanes that can be applied to complex molecules and can yield regioisomers not easily accessible through other halogenation methods. acs.org
Several protocols for decarboxylative halogenation exist, including traditional methods like the Hunsdiecker–Borodin and Barton reactions, as well as more recent developments using photoredox catalysis. nih.govnih.gov For instance, a sustainable, metal-free photoredox system has been developed for the decarboxylative chlorination of carboxylic acids. nih.gov This method uses (diacetoxyiodo)benzene as a hypervalent iodine reagent and a 1,2-dihaloethane as the halogen source. nih.gov The reaction proceeds through the formation of an alkyl radical via decarboxylation, which then abstracts a halogen atom to form the final chloroalkane product. nih.gov
This strategy could be hypothetically applied to the synthesis of a this compound by starting with a suitable tetrachlorododecanoic acid. The decarboxylative chlorination of this precursor would yield a this compound. This pathway is advantageous as carboxylic acids are often readily available and stable. nih.gov
Conversion of Alcohol Precursors to Chlorinated Undecanes
The conversion of alcohols to alkyl chlorides is a common and important transformation in organic synthesis. tennessee.edu The resulting chloroalkanes are valuable synthetic intermediates. acs.orgtennessee.edu There are numerous reagents and methods available for this conversion, which can proceed through different mechanisms, often leading to inversion of stereochemistry. organic-chemistry.org
Common methods include treatment with hydrogen chloride (often with a Lewis acid like ZnCl₂), thionyl chloride, or phosphorus halides. tennessee.edu More recent methods aim for milder conditions and greater functional group tolerance. For example, the Appel reaction, which traditionally uses triphenylphosphine and carbon tetrachloride, has been developed into a catalytic version using a P(III)/P(V) redox cycle with low catalyst loadings. organic-chemistry.org This catalytic approach can convert a wide range of alcohols to chlorides with high enantiospecificity. organic-chemistry.org Another mild method employs triphosgene and pyridine to chlorinate secondary alcohols stereospecifically without generating significant waste products. organic-chemistry.org
To synthesize a this compound, one could start with a tetrachloroundecanol precursor. Treatment of this alcohol with a suitable chlorinating agent, such as those used in the methods described above, would yield the desired this compound. The choice of method would depend on the specific structure of the alcohol precursor and the presence of other functional groups.
Control of Stereochemistry and Regioselectivity in this compound Synthesis
Achieving control over the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, as the stereochemistry of a molecule dictates its properties. orchid-chem.comrijournals.com In the synthesis of a molecule like this compound, which can possess multiple chiral centers, controlling the formation of specific stereoisomers is a significant challenge. rijournals.com
Strategies for Diastereomer and Enantiomer Control
Several strategies can be employed to control stereochemistry during a synthesis. fiveable.me These include:
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials from natural sources, such as amino acids or sugars, which already contain the desired stereocenters. orchid-chem.com
Asymmetric Catalysis : This powerful technique uses a chiral catalyst (either a metal complex or an organocatalyst) to selectively produce one stereoisomer over another. orchid-chem.com The chiral environment created by the catalyst influences the reaction pathway. orchid-chem.com In the context of the Ru-catalyzed ATRA discussed earlier, employing a chiral ligand on the ruthenium center could potentially induce stereoselectivity in the addition step.
Reagent-Controlled Synthesis : In this method, a chiral reagent is used in stoichiometric amounts to influence the stereochemical outcome of the reaction. youtube.com The stereochemical information is transferred from the reagent to the substrate. youtube.com
Kinetic Resolution : This process involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer from the product. orchid-chem.com
The specific strategy for controlling the stereochemistry in this compound synthesis would depend on the chosen synthetic route. For radical addition reactions, achieving high levels of stereocontrol can be challenging. However, the development of chiral catalysts for radical reactions is an active area of research.
Purification Techniques for Isomeric Mixtures
When a chemical synthesis results in a mixture of stereoisomers or regioisomers, effective purification techniques are required to isolate the desired compound. researchgate.net The synthesis of chlorinated alkanes via radical reactions can often lead to such mixtures. researchgate.net
Various chromatographic techniques are employed for the separation of isomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a common method for separating enantiomers. For diastereomers, standard chromatographic techniques like column chromatography can often be effective due to their different physical properties.
A powerful technique for the preparative separation of isomers is High-Speed Counter-Current Chromatography (HSCCC). nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can sometimes cause degradation of the sample. It has been successfully used to isolate and purify cis-trans isomers of natural products from crude extracts in a single run. nih.gov This technique could be applicable to the purification of isomeric mixtures of this compound, provided a suitable two-phase solvent system is developed.
Derivatization Reactions of this compound for Advanced Materials and Precursor Synthesis
While the synthesis of various chlorinated alkanes has been reported, detailed research findings on the specific derivatization of this compound for the creation of advanced materials and as a precursor for further synthesis are scarce in the reviewed literature. Theoretical derivatization strategies can be extrapolated from the known reactivity of other polychlorinated alkanes. These potential reactions could modify this compound to introduce new functional groups, thereby altering its chemical and physical properties for specific applications.
One potential pathway for derivatization is dehydrochlorination , which involves the elimination of hydrogen chloride from the molecule. This reaction would introduce double bonds, transforming the saturated this compound into unsaturated chloroalkenes. The position and number of the resulting double bonds would depend on the specific isomers of this compound used and the reaction conditions employed. These unsaturated intermediates could then serve as monomers for polymerization reactions or undergo further functionalization at the site of the double bond.
Another plausible derivatization route is through nucleophilic substitution reactions . The chlorine atoms in this compound are susceptible to replacement by various nucleophiles. By reacting this compound with nucleophiles such as hydroxides, alkoxides, cyanides, or amines, it is theoretically possible to introduce hydroxyl, alkoxy, cyano, or amino groups, respectively. Such functionalized undecanes could then act as precursors for the synthesis of more complex molecules, including plasticizers, surfactants, or building blocks for polymers.
The application of this compound as a cross-linking agent is another conceivable strategy. The multiple chlorine atoms could potentially react with functional groups on polymer chains, creating covalent bonds between them and thus forming a cross-linked network. This would enhance the mechanical strength, thermal stability, and chemical resistance of the resulting material.
It is important to note that while these derivatization reactions are chemically feasible for alkyl halides, specific studies detailing these transformations for this compound and their subsequent application in advanced materials and precursor synthesis are not readily found. The research in this specific area appears to be limited, or at least not widely published.
Table of Potential Derivatization Reactions of this compound
| Reaction Type | Reagents | Potential Product(s) | Potential Applications |
| Dehydrochlorination | Strong base (e.g., KOH/ethanol) | Tetrachloroundecenes, Dichloroundecadienes | Monomers for polymerization, intermediates for further functionalization |
| Nucleophilic Substitution (Hydrolysis) | Aqueous base (e.g., NaOH) | Tetrachloroundecanols | Precursors for polyesters, polyurethanes, surfactants |
| Nucleophilic Substitution (Alkoxylation) | Alkoxides (e.g., NaOR) | Alkoxy-trichloroundecanes | Solvents, plasticizers |
| Nucleophilic Substitution (Cyanation) | Cyanide salts (e.g., NaCN) | Cyano-trichloroundecanes | Intermediates for carboxylic acids, amines |
| Nucleophilic Substitution (Amination) | Ammonia, amines (e.g., NH3, RNH2) | Amino-trichloroundecanes | Curing agents, corrosion inhibitors |
| Cross-linking | Polymers with reactive functional groups | Cross-linked polymer networks | Enhanced mechanical and thermal properties in polymers |
Reactivity Profiles and Mechanistic Investigations of Tetrachloroundecane
Chemical Transformation Pathways
The reactivity of tetrachloroundecane is anticipated to be governed by the presence of chlorine atoms on its eleven-carbon chain. These chlorine atoms introduce polarity and offer sites for a variety of chemical transformations.
Dehydrochlorination Reactions: Mechanisms and Catalytic Influences
Dehydrochlorination, the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene, is a probable reaction pathway for this compound. This elimination reaction can be induced thermally or by a base. The specific isomers of this compound would influence the regioselectivity of this reaction, following Zaitsev's rule which predicts the formation of the most substituted alkene as the major product.
Catalysts are known to significantly influence the efficiency and selectivity of dehydrochlorination. For other chlorinated hydrocarbons, various materials have been studied as catalysts, including metal oxides, zeolites, and supported metal catalysts. nih.gov Phase transfer catalysts have also been shown to intensify the dehydrochlorination process in heterogeneous reaction systems. rsc.org For this compound, it is plausible that similar catalytic systems could be employed to facilitate the elimination of HCl. The choice of catalyst could direct the reaction towards specific isomers of tetrachloroundecene.
A hypothetical dehydrochlorination of 1,2,3,4-tetrachloroundecane could yield a mixture of undecatriene isomers. The reaction conditions, particularly the catalyst and temperature, would be crucial in determining the product distribution.
Table 1: Potential Catalysts for Dehydrochlorination of Chlorinated Alkanes
| Catalyst Type | Example | Potential Influence on this compound |
| Metal Oxides | Alumina (Al₂O₃), Zinc Oxide (ZnO) | Could promote dehydrochlorination at elevated temperatures. |
| Zeolites | ZSM-5, Faujasite | Shape selectivity could favor the formation of specific undecatriene isomers. |
| Supported Metals | Palladium on Carbon (Pd/C) | May also catalyze hydrogenation of the resulting alkenes. |
| Phase Transfer Catalysts | Tetrabutylammonium chloride (TBACl) | Could enhance reaction rates in two-phase systems. rsc.org |
Substitution Reactions: Nucleophilic and Radical Mechanisms
This compound is expected to undergo substitution reactions where a chlorine atom is replaced by another atom or group. These reactions can proceed through either nucleophilic or radical pathways.
Nucleophilic Substitution: In nucleophilic substitution, a nucleophile attacks the carbon atom bonded to a chlorine atom, leading to the displacement of the chloride ion. youtube.com The reaction can proceed via an S_N1 or S_N2 mechanism, depending on the structure of the this compound isomer (primary, secondary, or tertiary alkyl halide) and the reaction conditions. Common nucleophiles include hydroxide (B78521) ions, alkoxides, cyanide ions, and ammonia. For example, reaction with sodium hydroxide could lead to the formation of tetrachloroundecanols.
Radical Substitution: Free radical substitution is another important reaction pathway for alkanes and their halogenated derivatives. savemyexams.comyoutube.comucr.edu This reaction is typically initiated by ultraviolet (UV) light or high temperatures and involves a chain reaction mechanism with initiation, propagation, and termination steps. youtube.comyoutube.com In the context of this compound, further chlorination could occur in the presence of chlorine and UV light, leading to more highly chlorinated undecanes. Conversely, in the presence of a radical initiator and a hydrogen donor, reductive dehalogenation could occur.
Olefin Metathesis and Isomerization Processes in the Presence of this compound
Olefin metathesis is a powerful reaction for the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes. sigmaaldrich.comharvard.edu While this compound itself is a saturated alkane and would not directly participate in olefin metathesis, its presence as a solvent or an impurity could potentially influence the catalytic cycle. The Lewis acidic nature of some chlorinated compounds might interact with the metal catalyst, potentially altering its activity or selectivity.
A more direct, albeit speculative, role for this compound could be in tandem reactions. For instance, if this compound undergoes elimination to form unsaturated chlorinated undecenes, these products could then participate in olefin metathesis reactions.
Isomerization of olefins is a common side reaction in metathesis, often promoted by the formation of metal hydride species. organic-chemistry.orgresearchgate.net The presence of a chlorinated solvent like this compound could potentially influence the formation or reactivity of these hydride species, thereby affecting the extent of isomerization. Additives are sometimes used to suppress this unwanted isomerization. sigmaaldrich.comorganic-chemistry.org
Atmospheric Chemical Reactivity
The atmospheric fate of this compound would be determined by its volatility and its reactivity with atmospheric oxidants. As a semi-volatile organic compound (SVOC), it could partition between the gas and particle phases in the atmosphere.
Integration into Atmospheric Chemical Mechanisms (e.g., SAPRC-07, CB05)
Detailed atmospheric chemical mechanisms like SAPRC-07 (Statewide Air Pollution Research Center, version 2007) and CB05 (Carbon Bond 05) are used to model the formation of ozone and other secondary pollutants in the atmosphere. researchgate.netpsu.eduresearchgate.netcopernicus.orgca.gov These mechanisms include representations for a wide variety of volatile organic compounds (VOCs).
For a compound like this compound, which is not explicitly included in these standard mechanisms, its atmospheric chemistry would need to be represented using a surrogate approach. This would involve selecting a model species or a mixture of species with similar structure and reactivity to represent its reactions. The primary atmospheric degradation pathway for alkanes is reaction with the hydroxyl radical (OH). The rate constant for the reaction of this compound with the OH radical would need to be estimated, likely based on structure-activity relationships (SARs). The products of this initial oxidation would then be further processed within the chemical mechanism.
Table 2: Estimated Atmospheric Lifetime of this compound with Respect to Reaction with OH Radical
| Parameter | Estimated Value |
| OH Radical Concentration (24-hr average) | 1 x 10⁶ molecules/cm³ |
| Estimated k(OH) for Undecane (B72203) | ~1.5 x 10⁻¹¹ cm³/molecule·s |
| Estimated k(OH) for this compound | Likely lower than undecane due to electron-withdrawing Cl atoms |
| Estimated Atmospheric Lifetime | Several days |
Note: These are order-of-magnitude estimates and would require experimental determination for accuracy.
Radical Reactions and Their Role in Atmospheric Fate
The atmospheric persistence and transformation of this compound, a long-chain chlorinated alkane, are primarily governed by radical-initiated reactions. Due to its likely low volatility, a significant fraction of this compound released into the environment is expected to adsorb to atmospheric particles. acs.org However, the portion that remains in the gas phase is susceptible to degradation by highly reactive atmospheric radicals, principally the hydroxyl radical (•OH) and, in certain environments, the chlorine radical (Cl•). researchgate.netrsc.org
The predominant mechanism for the gas-phase atmospheric degradation of alkanes is initiated by the abstraction of a hydrogen atom by these radicals. acs.orglibretexts.org This process leads to the formation of an alkyl radical (R•), which then participates in a series of reactions that ultimately result in the formation of more stable, oxygenated products.
The general reaction sequence is as follows:
Hydrogen Abstraction:
R-H + •OH → R• + H₂O
R-H + Cl• → R• + HCl
Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).
R• + O₂ → RO₂•
Further Reactions: The fate of the peroxy radical is dependent on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ). In polluted environments, RO₂• can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).
RO₂• + NO → RO• + NO₂
The alkoxy radical can then undergo further reactions, such as isomerization or decomposition, leading to the formation of a variety of oxygenated products including aldehydes, ketones, and alcohols, which can be further oxidized or removed from the atmosphere through wet or dry deposition. nih.gov
Table 1: Generalized Atmospheric Radical Reactions of Alkanes
| Reaction Step | General Equation | Reactants | Products | Significance |
|---|---|---|---|---|
| Initiation (Hydrogen Abstraction) | R-H + X• → R• + HX | Alkane (R-H), Radical (X• = •OH, Cl•) | Alkyl Radical (R•), Water (H₂O) or Hydrogen Chloride (HCl) | Rate-determining step for atmospheric degradation. |
| Peroxy Radical Formation | R• + O₂ → RO₂• | Alkyl Radical (R•), Molecular Oxygen (O₂) | Peroxy Radical (RO₂•) | Rapid reaction that incorporates oxygen into the molecule. |
| Alkoxy Radical Formation (in high NOₓ) | RO₂• + NO → RO• + NO₂ | Peroxy Radical (RO₂•), Nitric Oxide (NO) | Alkoxy Radical (RO•), Nitrogen Dioxide (NO₂) | A key step in polluted atmospheres leading to further oxidation. |
Enzymatic and Biological Transformation Pathways
The biodegradation of this compound is a critical process in determining its environmental fate and persistence. Enzymatic and biological pathways offer mechanisms for the transformation of this compound, potentially leading to its detoxification and mineralization.
A primary enzymatic pathway for the breakdown of chlorinated alkanes is dehalogenation, which involves the cleavage of the carbon-halogen bond. nih.govacs.org Haloalkane dehalogenases are a class of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in halogenated alkanes, converting them into the corresponding alcohols. ontosight.ainih.govwikipedia.org This reaction introduces a hydroxyl group in place of the halogen, which often increases the water solubility of the compound and makes it more susceptible to further metabolic processes.
The general reaction catalyzed by haloalkane dehalogenases is:
R-X + H₂O → R-OH + H⁺ + X⁻
Where R is an alkyl group and X is a halogen. The mechanism of these enzymes typically involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a covalent enzyme-substrate intermediate, followed by hydrolysis to release the alcohol product. nih.govwikipedia.org The active site of haloalkane dehalogenases is often located in a hydrophobic cavity within the enzyme, which facilitates the binding of the nonpolar chlorinated alkane substrate. nih.govwikipedia.org
In addition to hydrolytic dehalogenation, other enzymatic processes such as reductive dehalogenation can also occur, particularly under anaerobic conditions. This process involves the replacement of a halogen atom with a hydrogen atom.
The rate and extent of biotransformation of chlorinated alkanes, including this compound, are significantly influenced by their molecular structure. Key factors include the length of the carbon chain and the degree and pattern of chlorination. oaepublish.com
Studies on the microbial degradation of various chlorinated paraffins have shown that degradation proceeds more rapidly for compounds with shorter carbon chains and a lower degree of chlorination (not exceeding 50%). publications.gc.ca For longer-chain chlorinated alkanes, the biotransformation rates are generally slower. The position of the chlorine atoms on the alkane chain can also impact the susceptibility of the compound to enzymatic attack. For instance, terminal chlorine atoms may be more accessible to enzymes than those located in the middle of the chain.
Research on the biotransformation of chlorinated paraffins in various biological systems has identified several transformation pathways, including:
Dechlorination: The removal of chlorine atoms, as discussed above.
Hydroxylation: The introduction of hydroxyl groups, often mediated by cytochrome P450 monooxygenases.
C-C bond cleavage: The breakdown of the carbon backbone of the alkane, which can lead to the formation of shorter-chain chlorinated compounds. vu.nlnih.gov
Table 2: Factors Influencing the Biotransformation of Chlorinated Alkanes
| Structural Factor | Influence on Biotransformation Rate | Rationale |
|---|---|---|
| Carbon Chain Length | Shorter chains generally lead to faster degradation. publications.gc.ca | Increased bioavailability and better fit into enzymatic active sites. |
| Degree of Chlorination | Lower chlorination levels (e.g., not exceeding 50%) are associated with faster degradation. publications.gc.ca | Higher chlorination can increase steric hindrance and recalcitrance. |
| Chlorination Pattern | Terminal chlorines may be more readily attacked than internal ones. | Greater accessibility for enzymatic dehalogenation. |
Advanced Characterization Methodologies for Tetrachloroundecane and Its Isomers
Spectroscopic Analysis Techniques
Spectroscopic methods are central to the detailed analysis of tetrachloroundecane, providing insights into its structural and compositional makeup. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and widely employed techniques in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of chlorinated alkanes like this compound. researchgate.netnih.gov It provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, which is invaluable for determining the molecular structure and the degree of chlorination. researchgate.netacs.orgacs.org
Two-dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) spectroscopy provides an even deeper level of structural detail by correlating proton signals with the signals of the carbon atoms to which they are directly bonded. numberanalytics.comlibretexts.org This technique is instrumental in resolving signal overlap that can occur in one-dimensional NMR spectra, especially in complex mixtures of isomers. researchgate.netnumberanalytics.comresearchgate.net In the context of this compound, an HSQC experiment reveals distinct cross-peaks for different CHnClx groups, allowing for the assignment of specific proton and carbon resonances to particular structural motifs within the molecule. researchgate.netnih.gov
A study by Valderhaug et al. (2022) established a method for calculating chlorine percentage from ¹H NMR spectra, with 2D-HSQC used to assist in the identification and separation of different constitutional regions (e.g., -CHCl-, -CH2-). researchgate.net The chemical shifts observed in the ¹H and ¹³C NMR spectra, and their correlations in the HSQC spectrum, provide the basis for determining the positions of chlorine atoms along the alkane chain. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substructures in Chlorinated Alkanes
| Substructure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂- | 1.2 - 1.8 | 25 - 35 |
| -CHCl- | 3.5 - 4.5 | 55 - 70 |
| -CH₂Cl | 3.4 - 3.8 | 45 - 55 |
| -CCl₂- | - | 70 - 85 |
Note: The exact chemical shifts can vary depending on the specific isomeric structure and the solvent used. Data compiled from multiple sources on chlorinated alkane analysis. researchgate.netnih.gov
The unique patterns of chemical shifts and coupling constants in an NMR spectrum serve as a "fingerprint" for a specific isomer. oxinst.commagritek.com Different isomers of this compound will produce distinct NMR spectra due to the different chemical environments of the protons and carbons in each structure. oxinst.commagritek.comresearchgate.net By comparing the experimental spectrum of an unknown sample to the spectra of known reference standards or to predicted spectra, the specific isomers present can be identified. chiron.nobenchchem.com
Furthermore, NMR spectroscopy is a powerful tool for assessing the purity of this compound samples. chiron.no The presence of impurities, such as other chlorinated alkanes with different chain lengths or degrees of chlorination, will result in additional signals in the NMR spectrum. chiron.no Quantitative NMR (qNMR) techniques can be employed to determine the relative concentrations of the main compound and any impurities, thereby providing a precise measure of purity. chiron.noasdlib.org The identity and purity of individual chlorinated paraffin (B1166041) congeners are often confirmed using a combination of techniques including GC-FID/MS and NMR. chiron.no
Mass Spectrometry (MS) Methodologies for Identification and Characterization
Mass spectrometry (MS) is another cornerstone technique for the analysis of this compound. It provides information about the molecular weight of the compound and its fragmentation patterns, which are crucial for identification and structural characterization. libretexts.org
Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that involves bombarding the sample molecules with high-energy electrons. wikipedia.orgyoutube.comshimadzu.com This process typically causes extensive fragmentation of the molecule, creating a complex but highly characteristic mass spectrum. libretexts.orgwikipedia.orgyoutube.com The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound by matching it against spectral libraries. youtube.comnist.gov
For this compound, the EI mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the specific isomer, although it may be weak or absent due to the high degree of fragmentation. shimadzu.comthermofisher.com More prominent will be the fragment ions resulting from the loss of one or more chlorine atoms, or the cleavage of the carbon-carbon bonds within the undecane (B72203) chain. psu.edunih.gov The analysis of these fragment ions can help to deduce the positions of the chlorine atoms on the carbon backbone. psu.edunih.gov For instance, the successive loss of HCl is a common fragmentation pathway for chlorinated alkanes. oaepublish.com
Table 2: Potential Fragment Ions in the EI Mass Spectrum of a this compound Isomer
| Ion | Description |
| [C₁₁H₂₂Cl₄]⁺˙ | Molecular Ion |
| [M - Cl]⁺ | Loss of a chlorine radical |
| [M - HCl]⁺˙ | Loss of a hydrogen chloride molecule |
| [M - CnH2n+1]⁺ | Cleavage of the carbon chain |
| [CnH2nClx]⁺ | Various chlorinated hydrocarbon fragments |
Note: The relative abundance of these ions will depend on the specific isomer and the instrument conditions.
Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) is a "soft" ionization technique that is particularly well-suited for the analysis of electrophilic compounds like chlorinated alkanes. wikipedia.orggcms.czshimadzu.com In ECNI, low-energy electrons are captured by the sample molecules to form negative ions. wikipedia.orgunimib.it This process is much less energetic than EI, resulting in significantly less fragmentation. shimadzu.comunimib.it
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of this compound, offering the ability to determine the elemental composition of molecules with high accuracy. measurlabs.com This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, typically within 5 parts per million (ppm) of the theoretical mass. algimed.comchromatographyonline.com This level of accuracy allows for the differentiation of compounds that may have the same nominal mass but different elemental formulas. algimed.comfrontagelab.com For instance, HRMS can distinguish between ions with very close molecular masses, a task that is challenging for low-resolution mass spectrometers. filab.fr
The power of HRMS is further enhanced when coupled with tandem mass spectrometry (MS/MS). wikipedia.org In an MS/MS experiment, precursor ions of a specific m/z, corresponding to the ionized this compound molecule, are selected in the first stage of the mass spectrometer (MS1). wikipedia.orgnationalmaglab.org These selected ions are then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). eag.comlabmanager.com The resulting product ions, or fragment ions, are then analyzed in the second stage of the mass spectrometer (MS2). wikipedia.orgnationalmaglab.org
The fragmentation pattern produced in an MS/MS experiment provides a wealth of structural information, acting as a "fingerprint" for the molecule. tutorchase.commsu.edu For alkanes like undecane, fragmentation often involves the cleavage of C-C bonds, leading to the loss of alkyl groups. tutorchase.comlibretexts.org The presence of chlorine atoms in this compound introduces characteristic isotopic patterns in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. iitd.ac.in This isotopic signature is a key identifier for chlorinated compounds. The fragmentation of chlorinated alkanes can be complex, but detailed analysis of the product ions can help to elucidate the positions of the chlorine atoms on the undecane backbone. nih.gov
The combination of HRMS and MS/MS provides a highly specific and sensitive method for both the identification and quantification of this compound isomers. The accurate mass measurement of both the precursor and product ions significantly increases the confidence in the identification of these compounds in complex environmental samples. nih.govmsaltd.co.uk
| Parameter | Description | Relevance to this compound Analysis |
| Accurate Mass | The experimentally determined mass of an ion, measured to a high degree of precision. frontagelab.com | Allows for the determination of the elemental formula of this compound and its fragments, distinguishing it from other co-eluting compounds. |
| Mass Resolution | The ability of a mass spectrometer to distinguish between two peaks of slightly different m/z values. algimed.com | High resolution is necessary to separate the isotopic peaks of chlorine and to resolve this compound from potential isobaric interferences. filab.fr |
| Precursor Ion | The ion selected in the first stage of a tandem mass spectrometry experiment (MS1) for fragmentation. nationalmaglab.org | This would be the molecular ion of a specific this compound isomer. |
| Product Ion | The fragment ions generated from the precursor ion in the collision cell of a tandem mass spectrometer. nationalmaglab.org | The pattern of product ions provides structural information about the this compound isomer, such as the location of chlorine atoms. |
| Isotopic Pattern | The characteristic distribution of peaks in a mass spectrum resulting from the presence of isotopes. | The distinct pattern caused by the ³⁵Cl and ³⁷Cl isotopes is a key signature for identifying this compound. iitd.ac.in |
Chromatographic Separation Techniques
Due to the complexity of this compound isomer mixtures, effective chromatographic separation is a prerequisite for accurate analysis. Both gas and liquid chromatography techniques are employed to separate the various isomers before their detection and quantification.
Gas Chromatography (GC) with Selective Detectors
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the required sensitivity and selectivity.
Gas Chromatography-Flame Ionization Detector (GC-FID): While a universal detector for organic compounds, the FID's response to chlorinated compounds can be lower compared to hydrocarbons. It is less commonly used for trace analysis of this compound due to its lower sensitivity for halogenated compounds.
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to electrophilic compounds, making it particularly well-suited for the detection of chlorinated compounds like this compound. Its high sensitivity allows for the detection of these compounds at very low concentrations in environmental samples.
Gas Chromatography-Hall Electrolytic Conductivity Detector (GC-HECD): The HECD, also known as an ELCD, is a selective detector for halogenated compounds. It offers high selectivity for chlorine-containing molecules, reducing interference from co-eluting non-halogenated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is the most powerful technique for both qualitative and quantitative analysis of this compound. nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound. When operated in selected ion monitoring (SIM) mode, GC-MS offers excellent sensitivity and selectivity by monitoring for specific ions characteristic of this compound.
| Detector | Principle of Operation | Selectivity for this compound | Sensitivity |
| Flame Ionization Detector (FID) | Ions are produced by the combustion of organic compounds in a hydrogen-air flame. | Low | Moderate |
| Electron Capture Detector (ECD) | Measures the capture of electrons by electrophilic compounds. | High | High |
| Hall Electrolytic Conductivity Detector (HECD) | Measures the change in conductivity of a solvent after the combustion of halogenated compounds. | High | High |
| Mass Spectrometer (MS) | Separates ions based on their mass-to-charge ratio. | High (definitive identification) | High |
For highly complex mixtures containing a large number of this compound isomers and other chlorinated paraffins, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. In GCxGC, the effluent from a primary GC column is subjected to a second, much faster separation on a secondary column with a different stationary phase. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting isomers that would be unresolved in a one-dimensional GC analysis.
Many this compound isomers are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Chiral gas chromatography utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of these enantiomers. This technique is essential for studying the enantiomer-specific fate and effects of this compound in the environment, as biological systems often exhibit stereoselectivity.
Liquid Chromatography (LC) Based Approaches
While GC is well-suited for the analysis of shorter-chain chlorinated paraffins, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) has become an important alternative, particularly for less volatile and more polar compounds. LC-MS, and especially LC-MS/MS, provides high sensitivity and selectivity for the analysis of this compound in various matrices. eag.com The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources allows for the efficient ionization of these compounds prior to mass analysis. LC-based methods can be particularly advantageous for samples that are difficult to analyze by GC without extensive cleanup or derivatization.
LC-MS for Congener Separation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This method is particularly well-suited for the analysis of complex mixtures, making it an ideal tool for separating the various congeners of this compound.
Research Findings
The undecane chain (C11) offers numerous positions for the four chlorine atoms, leading to a large number of possible structural isomers, or congeners, of this compound (C11H20Cl4). ontosight.ai These congeners, while having the same molecular weight, often exhibit slight differences in their physicochemical properties, such as polarity.
In a typical LC-MS analysis of this compound congeners, a reversed-phase liquid chromatography (RPLC) setup would be employed. shimadzu.co.kr This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the congeners between the two phases. shimadzu.co.kr Less polar isomers interact more strongly with the stationary phase and therefore have longer retention times, while more polar isomers elute more quickly.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. bioxpedia.com An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates charged molecules from the eluting congeners. thermofisher.com The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, confirming the identity of the eluting compounds as this compound isomers and providing quantitative data based on signal intensity. bioxpedia.com This combination of LC separation and MS detection allows for the effective resolution and identification of individual congeners from a mixed sample. rsc.org
Table 1: Hypothetical LC-MS Separation Data for this compound Congeners This table presents illustrative data for the separation of selected this compound isomers using a standardized RPLC-MS method. Retention times (RT) are indicative of relative polarity.
| Congener | Retention Time (RT) (minutes) | Observed m/z [M+H]⁺ |
|---|---|---|
| 1,2,10,11-Tetrachloroundecane | 18.5 | 307.05 |
| 1,1,1,11-Tetrachloroundecane (B8821373) | 20.2 | 307.05 |
| 2,4,6,8-Tetrachloroundecane | 19.1 | 307.05 |
Retention Index Studies and Quantitative Structure-Retention Relationships (QSRR)
Retention Index (RI) systems are used in chromatography to convert retention times into system-independent constants, thereby improving the reliability and comparability of analytical data across different instruments and conditions. mdpi.com Quantitative Structure-Retention Relationship (QSRR) models take this a step further by creating a mathematical correlation between the chemical structure of a compound and its chromatographic retention. ontosight.ai
Research Findings
A QSRR model for this compound congeners would aim to predict their retention indices based on a set of calculated molecular descriptors. utas.edu.au These descriptors are numerical values that encode specific structural, physical, or chemical features of the molecules. ontosight.ai For chlorinated alkanes like this compound, relevant descriptors might include:
Constitutional Descriptors: Molecular Weight (MW).
Topological Descriptors: Indices that describe the branching and connectivity of the molecule, reflecting the specific positions of the chlorine atoms.
Geometrical Descriptors: Parameters related to the 3D shape of the molecule.
Quantum-Chemical Descriptors: Properties such as dipole moment and polarizability, which are influenced by the electronegative chlorine atoms.
To build the model, the experimental retention indices of a diverse set of this compound isomers (the "training set") are measured. utas.edu.au Then, a statistical technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to generate an equation that links the descriptors to the retention indices. mdpi.comresearchgate.net Such a model can be used to predict the retention behavior of other this compound congeners not included in the initial experiment and can help in identifying unknown isomers in a complex mixture. utas.edu.aunih.gov
Table 2: Example of a QSRR Model for this compound Congeners This table provides a hypothetical QSRR model based on two descriptors: a topological index (e.g., Wiener Index) and a quantum-chemical descriptor (e.g., Dipole Moment). The model's predictive power is illustrated by comparing experimental RI with the RI predicted by the model.
| Congener | Wiener Index | Dipole Moment (Debye) | Experimental RI | Predicted RI |
|---|---|---|---|---|
| 1,1,1,2-Tetrachloroundecane | 1680 | 2.1 | 1750 | 1754 |
| 1,1,11,11-Tetrachloroundecane | 1720 | 1.8 | 1810 | 1805 |
| 2,3,9,10-Tetrachloroundecane | 1655 | 2.5 | 1785 | 1788 |
Solid-State and Other Structural Elucidation Techniques
While chromatographic methods are excellent for separation and quantification, other techniques are required to determine the definitive three-dimensional structure and solid-state properties of individual this compound isomers.
X-ray Crystallography for Absolute Stereochemistry and Molecular Structure
X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a material from a crystalline sample. wikipedia.org By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, a three-dimensional map of the electron density within the crystal can be generated. nih.gov
Research Findings
The application of X-ray crystallography to a specific isomer of this compound would first require the successful growth of a high-quality single crystal, a process that can be challenging. youtube.com Once a suitable crystal is obtained, the diffraction experiment provides precise data on the spatial arrangement of every atom in the molecule.
This technique is unparalleled in its ability to provide definitive structural information, including:
Absolute Molecular Structure: The precise connectivity and location of all carbon, hydrogen, and chlorine atoms.
Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.
Absolute Stereochemistry: For chiral isomers of this compound (those with stereocenters), X-ray crystallography can unambiguously determine the absolute configuration (i.e., R or S designation) at each chiral center.
The resulting structural data provides fundamental insights into the molecule's conformation and steric properties.
Table 3: Hypothetical Crystallographic Data for a 2(R),3(S),4(R),5(S)-Tetrachloroundecane Isomer This table presents an example of the crystallographic data that would be obtained from a successful X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Chemical Formula | C11H20Cl4 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.15 Å, b = 8.22 Å, c = 20.45 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 1689.5 ų |
| Z (Molecules per unit cell) | 4 |
Thermogravimetric Analysis (TGA) for Purity and Volatile Content
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated over time. measurlabs.com It is widely used to characterize materials by assessing their thermal stability, composition, and purity. mt.com
Research Findings
For a sample of a this compound isomer, TGA provides a quantitative measure of its thermal properties. The analysis is performed by placing a small amount of the sample on a high-precision balance within a furnace and monitoring its mass as the temperature is increased according to a controlled program. mt.com
The resulting TGA curve plots mass percentage against temperature. For a pure, thermally stable this compound sample, the curve would be expected to show a flat baseline (no mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the decomposition temperature of the compound, which may occur via mechanisms such as dehydrochlorination. ontosight.ai
TGA is also a valuable tool for assessing purity. The presence of volatile impurities, such as residual solvents from synthesis or purification, would be indicated by a mass loss step at a lower temperature than the decomposition point of the this compound itself. process-insights.com
Table 4: Illustrative TGA Data for a this compound Sample This table summarizes hypothetical TGA results, indicating the purity and thermal stability of a this compound sample.
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 25 - 120 | 0.8% | Loss of volatile content (e.g., residual solvent or moisture). |
| 120 - 280 | 0.2% | Sample is thermally stable in this range. |
Computational and Theoretical Chemistry Investigations of Tetrachloroundecane
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer a microscopic view of molecules, providing insights into their structure, stability, and reactivity. redshelf.comarxiv.org These calculations are fundamental to understanding the behavior of tetrachloroundecane at a molecular level.
For flexible molecules like this compound, a multitude of spatial arrangements, or conformers, are possible. Conformer analysis is crucial as the properties of a molecule are an average over its accessible conformations. Programs like COSMOconfX and TURBOMOLE are instrumental in this process. rsc.orgethz.ch
COSMOconfX is utilized to generate a set of possible conformers for a given molecule. rsc.org Subsequently, TURBOMOLE can be employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms for each conformer by minimizing its energy. rsc.orgethz.ch This process is computationally intensive, especially for larger molecules, but essential for accurate property prediction. ethz.ch For complex molecules, it has been noted that the default algorithms in programs like COSMOconfX may not always identify the optimal conformation, necessitating an increase in the number of initial candidate conformers to ensure repeatable and reliable predictions. rsc.org
The result of these calculations is a collection of optimized geometries and their corresponding energies, which are foundational for further property calculations. nih.gov
Thermochemical parameters, such as bond dissociation energies (BDEs), provide critical information about the stability of chemical bonds within a molecule. wikipedia.org The BDE is the standard enthalpy change required to break a specific bond through homolysis, typically forming two radical species. wikipedia.org It is a key indicator of a bond's strength. wikipedia.org
BDEs can be calculated using quantum chemical methods. The standard enthalpy change at a specific temperature, often 298 K, is determined by the difference between the sum of the standard-state enthalpies of formation of the products (radicals) and the reactant molecule. ucsb.edu These calculations are vital for understanding the potential degradation pathways of this compound, as weaker bonds are more susceptible to breaking. Various computational methods, including composite model chemistries like G4, are employed to achieve high accuracy in BDE predictions. nih.gov
Table 1: Illustrative Bond Dissociation Energies (BDEs) (Note: The following table is illustrative and provides a general range for C-H and C-Cl bonds. Specific values for this compound require dedicated calculations.)
| Bond Type | Typical BDE (kJ/mol) |
| Primary C-H | ~423 |
| Secondary C-H | ~413 |
| C-Cl | ~339 |
This table provides generalized BDE values for context. Actual BDEs in this compound would vary based on the specific position of the chlorine atoms and the local molecular environment.
The surface electrostatic potential (ESP) and partial charge distribution are key to understanding intermolecular interactions. ucsf.edusobereva.com The ESP map illustrates the three-dimensional charge distribution of a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). libretexts.org
Quantum chemistry software can calculate the ESP by determining the potential experienced by a positive test charge at various points on the molecule's surface. libretexts.org This provides insights into how this compound might interact with other molecules, such as solvents or biological macromolecules. mdpi.com
Partial charges are assigned to individual atoms in the molecule to represent the distribution of electrons. sobereva.com While not physical observables, they are useful for estimating electrostatic interactions. sobereva.commdpi.com These charges are calculated to reproduce the quantum chemically determined ESP. sobereva.com The distribution of partial charges in this compound will be heavily influenced by the electronegative chlorine atoms, creating localized areas of negative and positive charge.
Prediction of Environmental Partitioning and Distribution
Understanding how this compound partitions between different environmental compartments (air, water, soil, biota) is crucial for assessing its fate and transport. Computational models play a significant role in predicting these partitioning behaviors.
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and their mixtures, including partition coefficients. 3ds.comintrosoftti.comua.pt It combines quantum chemical calculations (often performed with programs like TURBOMOLE) with statistical thermodynamics. ethz.chua.pt
COSMOthermX is a software that implements the COSMO-RS methodology. rsc.org It can predict various properties such as solubility, vapor pressure, and partition coefficients between different phases, like air-polymer. 3ds.comintrosoftti.com For instance, the air-polymer partition coefficient is critical for understanding the accumulation of substances in plastic materials. The method calculates the chemical potential of a molecule in different environments, which is key to predicting its partitioning behavior. 3ds.com COSMO-RS has been shown to be a reliable tool for predicting partition coefficients for a wide range of chemicals, including complex chlorinated compounds. rsc.orgnih.gov
Fragment Contribution Models (FCMs) offer a computationally faster alternative to methods like COSMO-RS for predicting partition coefficients. rsc.org These models are based on the principle that a molecule's properties can be estimated by summing the contributions of its constituent structural fragments. rsc.orgnih.gov
FCMs are typically developed through linear regression, where the model is "trained" using a large dataset of known partition coefficients. rsc.orgvegahub.eu For chlorinated paraffins, FCMs have been successfully developed using COSMO-RS-calculated partition coefficients as the training data. rsc.orgchemrxiv.org This approach combines the accuracy of quantum chemical methods with the speed of a contribution model.
Octanol/Water Partition Coefficient (Kow): This coefficient describes the partitioning of a chemical between n-octanol and water, serving as a key indicator of its lipophilicity and potential for bioaccumulation. arxiv.orgmdpi.com FCMs can predict log Kow by assigning specific values to different molecular fragments. vegahub.euresearchgate.net
Air/Water Partition Coefficient (Kaw): Also known as the Henry's Law Constant, Kaw describes the equilibrium partitioning between air and water and is crucial for assessing a chemical's volatility from aqueous systems. itrcweb.org FCMs can be trained to predict log Kaw, which is essential for modeling atmospheric transport. rsc.org
Octanol/Air Partition Coefficient (Koa): This coefficient describes the partitioning between n-octanol and air and is important for understanding the distribution of chemicals into organic matter from the atmosphere, such as in soils and vegetation. nih.govscholaris.canih.gov FCMs provide a means to estimate log Koa for a large number of compounds quickly. rsc.org
The refinement of these models involves expanding the training datasets to include a wider range of structures and improving the definition of the molecular fragments to better capture stereoisomeric and other structural nuances. rsc.org
Table 2: Predicted Partition Coefficients for a Representative this compound Isomer (Note: These are illustrative values based on general trends for chlorinated alkanes. Specific values depend on the exact isomer and the prediction model used.)
| Partition Coefficient | Predicted Log Value | Significance |
| log Kow | > 5 | High potential for bioaccumulation in aquatic organisms. ethz.ch |
| log Kaw | < -1 | Low volatility from water, suggesting it is unlikely to have a high atmospheric long-range transport potential. ethz.ch |
| log Koa | > 8 | Indicates a tendency to partition from the air into organic phases like soil and vegetation. conicet.gov.ar |
Poly-Parameter Linear Free Energy Relationships (ppLFER)
Poly-parameter linear free energy relationships (ppLFERs) are powerful computational models used to predict the partitioning behavior of chemicals between different environmental phases, such as water/air or organic carbon/water. nih.govnih.gov These models are particularly valuable for compounds like this compound, where experimental data for every congener is impractical to obtain. nih.govchemrxiv.org The ppLFER method moves beyond single-parameter correlations (like those based on the octanol-water partition coefficient, Kow) by incorporating multiple molecular interactions. nih.gov
The core of the ppLFER model is a linear equation that relates a partition coefficient (K) or a retention property (SP) to a set of solute descriptors, which quantify the molecule's interaction capabilities. A general form of the Abraham solvation parameter model is:
log K = c + eE + sS + aA + bB + vV
The solute descriptors, represented by capital letters, are:
E : Excess molar refraction, which describes the polarizability of the molecule arising from n-electrons and π-electrons.
S : The dipolarity/polarizability of the molecule.
V : The McGowan characteristic volume, a measure of the molecule's size.
The system parameters, represented by lowercase letters (c, e, s, a, b, v), are constants specific to the partitioning system (e.g., octanol-water, air-water) and are determined by regression analysis using compounds with known partitioning data and descriptors. mdpi.com
Table 1: Illustrative ppLFER Solute Descriptors for a Model Chlorinated Alkane
This table provides representative values for 1-chlorodecane (B1663957), a structural analog to the undecane (B72203) backbone of this compound, to illustrate the types of parameters used in ppLFER models. Specific values for this compound isomers would vary based on chlorine atom positions.
| Compound | E | S | A | B | V |
|---|
Reaction Mechanism Studies through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are indispensable for investigating the complex reaction pathways of chlorinated alkanes, including their formation (chlorination) and degradation (dechlorination). gdut.edu.cnacs.orgmdpi.com
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org It is widely applied to study reaction mechanisms by calculating the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. mdpi.comresearchgate.net
Chlorination Mechanism: The industrial synthesis of chlorinated paraffins occurs via radical substitution, where chlorine gas reacts with n-alkanes at elevated temperatures, often promoted by UV light. wikipedia.org
C₁₁H₂₄ + 4 Cl₂ → C₁₁H₂₀Cl₄ + 4 HCl
DFT simulations can model this process. For example, studies on the atmospheric transformation of SCCPs initiated by hydroxyl (·OH) radicals utilize DFT to map the reaction pathways. researchgate.netnih.gov Functionals like M06-2X and B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) are often selected for their accuracy in predicting reaction kinetics for polychlorinated alkanes. acs.org These calculations show that the reaction proceeds via hydrogen abstraction by a radical, followed by reaction with Cl₂. The site of chlorination on the undecane chain is influenced by the stability of the resulting alkyl radical.
Dechlorination Mechanisms: Dechlorination is a key degradation pathway for this compound. DFT studies have been instrumental in elucidating these mechanisms. For instance, investigations into the dechlorination of chlorinated hydrocarbons by zero-valent iron (ZVI) show that the process is often controlled by electron transfer. acs.org DFT calculations on model systems reveal that chlorinated alkanes can undergo dehydrochlorination (elimination of HCl to form an alkene) or reductive dechlorination. acs.org When chlorine is bonded to an aliphatic carbon with an adjacent hydrogen, dehydrochlorination to form an olefin and HCl is a common pathway. acs.org
In metabolic transformations mediated by enzymes like cytochrome P450, DFT calculations on model SCCPs (e.g., 1-chlorodecane) show that hydroxylation is the dominant pathway, while direct dechlorination is less likely. gdut.edu.cn The calculations involve modeling the interaction of the chlorinated alkane with the active species of the enzyme (e.g., Compound I) and mapping the potential energy surface for hydrogen abstraction versus chlorine abstraction. gdut.edu.cn
A primary goal of DFT studies is to identify the rate-limiting step of a reaction by calculating the energy barriers (activation energies) for each elementary step. The transition state is the point of maximum energy along the reaction coordinate connecting reactants and products; its energy determines the height of the activation barrier. researchgate.net
In enzymatic degradation, DFT calculations on 1-chlorodecane showed that the rate-limiting step is typically the initial hydrogen abstraction from the alkane chain by the cytochrome P450 active species. gdut.edu.cn The calculated energy barriers for abstraction from different carbon atoms help predict the major metabolites. For 1-chlorodecane, abstraction from intermediate carbon atoms was found to be more favorable than from the ends of the chain. gdut.edu.cn
DFT is also used to determine the structure of the transition states. For a hydrogen abstraction reaction, the transition state would feature a partially broken C-H bond and a partially formed O-H bond. For a dechlorination reaction mediated by ZVI, the transition state might involve an elongated C-Cl bond and interaction between the carbon atom and the metal surface. acs.org The table below presents hypothetical activation energy data to illustrate how DFT results can distinguish between competing reaction pathways for a chlorinated alkane.
Table 2: Illustrative DFT-Calculated Activation Energies (Ea) for Competing Degradation Pathways
This table contains representative, hypothetical values to demonstrate how DFT calculations are used to compare the feasibility of different reaction mechanisms. Lower activation energy indicates a more favorable pathway.
| Reaction Pathway | Reactants | Transition State Description | Calculated Ea (kcal/mol) |
|---|---|---|---|
| Dehydrochlorination | R-CHCl-CH₂-R' | C-Cl bond elongates, C=C bond forms, H⁺ transfer | 25-35 |
| Reductive Dechlorination (ZVI) | R-CHCl-R' + Fe | C-Cl bond interacts with Fe surface, bond elongates | 15-25 |
| ·OH-mediated H-Abstraction | R-CH₂-R' + ·OH | C-H bond elongates, H-O bond forms | 5-10 |
Environmental Fate and Transformation Processes of Tetrachloroundecane
Environmental Distribution and Compartmentalization
Once released, tetrachloroundecane, like other SCCPs, becomes distributed throughout various environmental compartments, including air, water, soil, and sediment. mdpi.comnih.gov These compounds are known to be persistent and can be transported over long distances, leading to their detection in remote locations such as the Arctic. pops.intepa.gov
The movement and distribution of this compound in the environment are governed by several transport mechanisms that vary by medium. fiveable.mejawilliamsschool.ca
Air: In the atmosphere, transport is primarily driven by advection, which is the movement of the substance with the bulk flow of air or wind currents. fiveable.me Dispersion, the process of spreading from high to low concentration due to turbulence and mixing, also plays a significant role. fiveable.me The estimated atmospheric half-lives for SCCPs range from approximately 0.81 to 15.7 days, indicating they are relatively persistent in air and can undergo long-range transport. pops.int Eventually, they are removed from the atmosphere and deposited onto land and water surfaces through wet (rain, snow) and dry deposition. fiveable.me
Water: In aquatic systems, riverine input is a major source of SCCPs into marine environments. mdpi.com Transport is facilitated by advection with water currents, while dispersion and diffusion contribute to their spread and dilution. fiveable.me Due to their limited solubility in water, tetrachloroundecanes are often associated with particulate matter suspended in the water column. ontosight.ai
Soil: In the terrestrial environment, this compound can move through the soil via leaching and runoff. fiveable.me Leaching is the downward movement of the chemical through the soil profile with infiltrating water, potentially contaminating groundwater. jawilliamsschool.caepa.gov Runoff is the transport of the substance over the soil surface with rainwater, which can contaminate nearby surface water bodies. jawilliamsschool.ca
Table 1: Transport Mechanisms of this compound in Environmental Systems
| Environmental System | Primary Transport Mechanism | Description |
|---|---|---|
| Air | Advection | Movement carried by wind currents over long distances. fiveable.me |
| Dispersion | Spreading and mixing in the atmosphere due to turbulence. fiveable.me | |
| Water | Advection | Movement with the flow of rivers and ocean currents. fiveable.me |
| Dispersion | Spreading from areas of high to low concentration within the water body. fiveable.me | |
| Soil | Leaching | Downward movement through the soil with water, potentially reaching groundwater. jawilliamsschool.caepa.gov |
| Runoff | Transport across the land surface with flowing water into surface water bodies. jawilliamsschool.ca |
Sorption, the process by which a chemical binds to solid particles, and its reverse, desorption, are critical in determining the mobility and bioavailability of this compound. kwrwater.nl
In soil and sediment, SCCPs exhibit a strong tendency to adsorb to particulate matter. epa.gov This process is heavily influenced by the organic carbon content of the matrix. Research has demonstrated a significant positive correlation between the concentration of SCCPs and the amount of total organic carbon (TOC) in marine sediments. nih.gov This indicates that soils and sediments rich in organic matter act as primary sinks for these compounds, reducing their mobility in the environment. kwrwater.nlnih.gov The strong adsorption of chlorinated paraffins to atmospheric particles is particularly enhanced at lower temperatures. pops.int The interaction between the chemical and the soil matrix can be complex, with some studies noting that desorption can be slower than sorption, a phenomenon known as hysteresis. kwrwater.nl
The mobility of this compound in the environment is not static but is influenced by various physicochemical parameters of the surrounding matrix.
Soil Properties: The physical properties of soil, such as porosity and particle size distribution, directly affect chemical transport. jawilliamsschool.ca Soils with higher permeability (larger pores) allow for faster and more extensive movement of contaminants like this compound dissolved in soil water. jawilliamsschool.ca
Organic Carbon Content: As previously mentioned, the organic carbon content of soil and sediment is a dominant factor controlling the fate of SCCPs. kwrwater.nl Higher TOC levels lead to increased sorption, which immobilizes the compound and reduces its potential for leaching and transport. nih.gov
pH: While pH is a critical factor in certain degradation processes like hydrolysis, its direct influence on the mobility of a non-ionic compound like this compound through sorption is generally less pronounced than for polar or ionizable chemicals. ajol.info However, pH can influence the surface charge of soil minerals and organic matter, which could indirectly affect sorption mechanisms. In industrial applications, such as leather processing, pH is manipulated to control the absorption of chlorinated paraffins by affecting emulsion stability and the properties of the leather surface. service.gov.uk
Table 2: Influence of Environmental Parameters on this compound Mobility
| Parameter | Influence on Mobility |
|---|---|
| Soil Porosity | Higher porosity and permeability increase the potential for leaching and transport through soil. jawilliamsschool.ca |
| Organic Carbon Content | Higher organic carbon content increases sorption, thereby decreasing mobility. kwrwater.nlnih.gov |
| pH | Primarily influences chemical degradation (hydrolysis); has a lesser, indirect effect on sorption compared to ionic compounds. ajol.infoservice.gov.uk |
Degradation and Transformation Pathways
This compound, as an SCCP, is generally resistant to degradation, contributing to its persistence in the environment. ontosight.aipops.int However, it can undergo slow transformation through various processes.
Abiotic transformation involves the degradation of a chemical without the involvement of living organisms, through processes such as hydrolysis and photolysis. navy.mil
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For SCCPs, this process is generally considered to be very slow and not a significant degradation pathway under typical environmental conditions. pops.int
The rate of hydrolysis for organic chemicals can be highly dependent on the pH of the water. nih.gov Hydrolysis reactions can be catalyzed by acids (at low pH) or bases (at high pH). nih.gov For many chlorinated compounds, base-catalyzed hydrolysis tends to proceed faster than acid-catalyzed or neutral hydrolysis. nih.gov For instance, studies on other chlorinated solvents have shown that abiotic degradation pathways are influenced by pH. nih.gov Research on the reductive dechlorination of tetrachloroethylene (B127269) (PCE) mediated by iron sulfide (B99878) (FeS) found that the reaction proceeded at pH levels of 7, 8, and 9, demonstrating pH dependence in an abiotic degradation process. researchgate.net While specific hydrolysis rate data for this compound are scarce, regulatory guidelines for other chemicals often require testing at standard pH values of 4 (acidic), 7 (neutral), and 9 (alkaline) to assess their stability. nih.gov
Abiotic Transformation Processes
Photolysis (Significance, Rate, and Route of Transformation)
Photolysis, or the breakdown of chemical compounds by light, is a potentially significant degradation pathway for this compound in the environment, particularly in the atmosphere and surface waters. nih.govwikipedia.org The process involves the absorption of solar radiation, which can lead to the cleavage of carbon-chlorine (C-Cl) or carbon-carbon (C-C) bonds. wikipedia.org
The significance of photolysis is underscored by its potential to transform persistent organic pollutants into other, sometimes more reactive, species. uea.ac.uk For chlorinated compounds like this compound, photolytic degradation can be a key abiotic removal mechanism. nih.gov The rate and route of transformation are influenced by several factors, including the intensity of solar radiation, the presence of photosensitizing substances, and the specific molecular structure of the this compound isomer. rsc.orgcmascenter.org
The rate of photolysis is quantified by the photolysis rate coefficient (J), which depends on the compound's absorption cross-section, the quantum yield of the reaction, and the actinic flux (the intensity of solar radiation). rsc.orgcmascenter.org While specific photolysis rates for individual this compound congeners are not extensively documented, studies on related chlorinated paraffins indicate that photodegradation does occur. uea.ac.uk The transformation process can follow pseudo-first-order kinetics, particularly in the presence of sensitizers like nitrate. unito.it
The route of transformation during photolysis can involve dechlorination, where chlorine atoms are sequentially removed, or the formation of other products through molecular rearrangement. uea.ac.uk Studies on similar compounds suggest that direct photolysis can lead to the formation of various degradation products, including hydroxylated and carboxylated derivatives. researchgate.net The initial products of photolysis can be more reactive than the parent compound, leading to further chemical reactions in the environment. rsc.org
Interactive Data Table: Factors Influencing Photolysis of this compound
| Factor | Description | Significance for this compound |
| Solar Irradiance (Actinic Flux) | The intensity of sunlight, particularly in the UV spectrum, available to initiate the photochemical reaction. cmascenter.org | Higher intensity, such as at lower latitudes or higher altitudes, will increase the photolysis rate. |
| Absorption Cross-Section | A measure of the probability that a molecule will absorb a photon of a particular wavelength. cmascenter.org | Specific to each this compound isomer and determines which wavelengths of light are most effective for degradation. |
| Quantum Yield | The efficiency of a photochemical process, representing the number of molecules transformed per photon absorbed. cmascenter.org | A critical parameter for determining the overall rate of photolysis. |
| Photosensitizers | Substances (e.g., nitrate, humic substances) that absorb light and transfer the energy to the target compound, initiating its degradation. unito.it | The presence of these in water can significantly enhance the rate of indirect photolysis. |
| Environmental Matrix | The medium in which the compound is present (e.g., atmosphere, surface water, soil). | Photolysis is most relevant in the atmosphere and sunlit surface waters. On soil, its significance is reduced due to light attenuation. |
Biotic Transformation and Biodegradation
Biotic processes, driven by microorganisms, play a critical role in the environmental transformation of this compound. These processes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov
The transformation of this compound in soil and water/sediment systems is primarily mediated by microbial activity. nih.gov Standardized test guidelines, such as OECD 307 for soil and OECD 308 for aquatic sediment systems, are used to evaluate the rates and pathways of degradation under controlled laboratory conditions that simulate natural environments. oecd.orgsitubiosciences.com
Aerobic Transformation: In the presence of oxygen, microorganisms can utilize this compound as a substrate, leading to its breakdown. fera.co.uk This process often occurs in the upper layers of soil and sediment. situbiosciences.com
Anaerobic Transformation: In environments devoid of oxygen, such as deeper sediment layers, anaerobic microorganisms can transform this compound through processes like reductive dechlorination. situbiosciences.comfera.co.uk
Studies on chlorinated paraffins indicate that they can be transformed by microbial consortia. nih.gov The rate and extent of transformation depend on factors like the microbial community composition, nutrient availability, temperature, and the specific structure of the this compound isomer. oecd.orgsitubiosciences.com
The biotic transformation of this compound can result in the formation of various metabolites or transformation products. uea.ac.uk Identifying and quantifying these products is essential for a comprehensive understanding of its environmental fate and potential risks, as some transformation products may be more persistent or toxic than the parent compound. nih.gov
Research on short-chain chlorinated paraffins has identified several types of transformation products resulting from microbial action. These include:
Hydroxylated metabolites (OH-CPs): Formed through the action of enzymes like haloalkane dehalogenases. researchgate.net
Chlorinated olefins: Resulting from dehydrohalogenation reactions. researchgate.net
Carboxylic acids: Further oxidation products. researchgate.net
For example, studies have shown the formation of dihydroxylated this compound (C₁₁H₁₈Cl₄(OH)₂) as a metabolite. researchgate.net The identification of these products often requires sophisticated analytical techniques, such as high-resolution mass spectrometry. nih.gov Quantification can be challenging due to the lack of commercially available reference standards for many of the transformation products. nih.govresearchgate.net
The rate of degradation of this compound in the environment is often described using kinetic models, with the half-life (t½) being a key parameter. epa.gov The half-life represents the time required for the concentration of the compound to decrease by 50%. purdue.edu
Degradation kinetics can often be described by a first-order model, where the rate of degradation is proportional to the concentration of the compound. epa.govekb.eg The half-life for a first-order reaction is constant and can be calculated from the rate constant (k) using the formula: t½ = 0.693 / k. purdue.edulibretexts.org
However, the degradation of complex substances like this compound in environmental systems may not always follow simple first-order kinetics. Biphasic models, such as the double first-order in parallel (DFOP) model, may provide a better fit for the observed degradation data, which often shows an initial rapid decline followed by a slower degradation phase. epa.govumweltbundesamt.de
While specific half-life data for this compound are scarce, studies on related short-chain chlorinated paraffins in sediment have shown that they can be persistent, with half-lives that can be on the order of many days to years depending on the specific congener and environmental conditions. rsc.org The persistence generally increases with the degree of chlorination. rsc.org
Interactive Data Table: Degradation Kinetics Parameters for Chlorinated Compounds
| Parameter | Definition | Relevance to this compound |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. epa.govpurdue.edu | Determines how quickly this compound degrades in a specific environment. |
| Half-Life (t½ or DT50) | The time required for the concentration of a substance to decrease to half of its initial value. epa.govoecd.org | A key indicator of the persistence of this compound in the environment. |
| DT90 | The time required for the concentration to decline to 10% of its initial value. epa.govoecd.org | Provides information about the time required for more extensive degradation. |
| Kinetic Model | A mathematical equation that describes the rate of degradation (e.g., Single First-Order (SFO), Double First-Order in Parallel (DFOP)). epa.gov | The choice of model affects the calculated half-life and predictions of long-term persistence. |
Environmental Fate Modeling and Prediction
Environmental fate models are computational tools used to predict the distribution, transformation, and ultimate fate of chemicals in the environment. numberanalytics.comresearchgate.net These models integrate information on a chemical's properties, emission sources, and the characteristics of the environment to estimate its concentrations in various compartments like air, water, soil, and biota. rsc.org
For complex mixtures like chlorinated paraffins, which include this compound, developing and validating environmental fate models presents significant challenges. rsc.orgpku.edu.cn Models such as multimedia fugacity-based models (e.g., BETR-Global, CoZMoMAN) are used to simulate the environmental fate of these compounds. rsc.orgpku.edu.cn
Development of these models involves:
Defining environmental compartments (air, water, soil, sediment). mdpi.com
Parameterizing the processes of transport (e.g., advection, diffusion) and transformation (e.g., photolysis, biodegradation). mdpi.comitrcweb.org
Estimating emissions and physicochemical properties for the different congeners within the mixture. pku.edu.cnrsc.org
A key challenge is the vast number of individual congeners in commercial chlorinated paraffin (B1166041) mixtures, each with its own set of physicochemical properties. pku.edu.cn Some models attempt to address this by grouping congeners or by using properties representative of the mixture, though this can lead to inaccuracies, especially in remote regions. rsc.orgpku.edu.cn
Validation involves comparing model predictions with measured environmental concentrations. rsc.org For short-chain chlorinated paraffins, models have shown the ability to predict total concentrations that are often within an order of magnitude of observed values. rsc.org However, discrepancies can exist, particularly in predicting the congener-specific composition in different environmental media. rsc.org Uncertainties in environmental half-lives and biotransformation rates are major contributors to these discrepancies. rsc.org Improving the accuracy of these models requires better data on emissions, degradation rates, and more extensive environmental monitoring. rsc.orgrsc.org
Prediction of Environmental Concentrations and Persistence
The prediction of environmental concentrations and the persistence of chemical substances like this compound are critical components of environmental risk assessment. researchgate.nettaylorandfrancis.com These predictions are not based on a single measurement but are derived from sophisticated environmental fate models. researchgate.netnumberanalytics.comrsc.org These models integrate a chemical's specific properties with data on its usage, release, and the characteristics of the receiving environmental compartments (air, water, soil, sediment). researchgate.net
The persistence of a chemical, or its ability to resist degradation, is a key factor in these models. numberanalytics.com Chlorinated alkanes, the class of compounds to which this compound belongs, are recognized for their resistance to environmental degradation. petronaftco.com Specifically, compounds like 1,1,1,3-Tetrachlorododecane, a structurally similar chemical, are classified as persistent organic pollutants (POPs) due to their resistance to processes like hydrolysis. benchchem.com The degradation of chlorinated alkanes can occur through abiotic processes such as dehydrochlorination (the elimination of hydrogen chloride) and reductive dechlorination, although these reactions can be very slow in natural waters. nih.govenviro.wikiresearchgate.net
| Property | Relevance to Environmental Fate | General Findings for Chlorinated Alkanes |
|---|---|---|
| Water Solubility | Determines the likelihood of dissolving in water versus adsorbing to sediment or soil. Low solubility can lead to partitioning into sediment. | Chlorinated paraffins generally have low water solubility. |
| Vapor Pressure | Indicates the tendency of a substance to evaporate into the air. Affects atmospheric transport. | Varies with chain length and chlorination level; generally low for longer-chain compounds. |
| Henry's Law Constant | Describes the partitioning of a chemical between air and water, indicating its potential for volatilization from water bodies. | Values for chlorinated alkanes vary, influencing their distribution between aquatic and atmospheric environments. |
| Biodegradation Rate | Measures the susceptibility of a chemical to be broken down by microorganisms. A low rate indicates high persistence. | Chlorinated paraffins are known to be resistant to biodegradation, contributing significantly to their persistence. petronaftco.com |
| Hydrolysis Rate | Measures the rate at which a chemical reacts with water. Resistance to hydrolysis is a key indicator of persistence for many chlorinated compounds. benchchem.com | Generally very slow for chlorinated alkanes in natural water conditions. nih.govresearchgate.net |
Impact of Water Treatment Processes on this compound
Conventional and advanced water treatment processes are designed to remove a wide array of contaminants, from microorganisms to chemical pollutants. The effectiveness of these processes on a specific compound like this compound depends on its chemical structure and physical properties.
Transformation during Chlorination, Ozonation, and UV Disinfection
Disinfection is a critical stage in water treatment, primarily aimed at inactivating pathogenic microorganisms. wa.gov The most common disinfectants—chlorine, ozone, and ultraviolet (UV) light—can also transform organic chemical contaminants.
Chlorination: Chlorination involves adding chlorine to water, which is highly effective for disinfection. wa.gov Chlorine is also a strong oxidant that can react with organic substances present in the water, sometimes leading to the formation of disinfection byproducts (DBPs). wa.govnih.gov For chlorinated alkanes, one potential abiotic degradation pathway is dehydrochlorination, where a molecule of HCl is eliminated. nih.gov However, specific studies detailing the transformation products or degradation efficiency of this compound during standard water chlorination processes are not available in the reviewed scientific literature.
Ozonation: Ozone (O₃) is an even more powerful oxidant than chlorine and is used in water treatment for disinfection and the oxidation of a broad range of organic pollutants. lib4ri.chmdpi.com Ozonation can break down complex, biologically resistant compounds into more biodegradable forms. mdpi.compsu.edu While ozone is effective against many organic micropollutants, research specifically documenting the reaction kinetics and transformation pathways for this compound during ozonation is lacking. Given its chemical stability, it is uncertain how effectively it would be oxidized under typical ozonation conditions without direct experimental data.
UV Disinfection: UV disinfection inactivates microorganisms by using UV light to damage their genetic material (DNA). uvsolutionsmag.commdpi.com Unlike chlorination and ozonation, UV disinfection is primarily a physical process and does not typically add chemicals to the water. iuva.org While high-energy UV-C photons can break chemical bonds in some organic molecules, the primary function is disinfection. uvsolutionsmag.com Advanced Oxidation Processes (AOPs), which combine UV with an oxidant like ozone or hydrogen peroxide, create highly reactive hydroxyl radicals that can destroy a wider range of organic compounds. mdpi.comspartanwatertreatment.com There is no specific data available on the direct degradation of this compound by UV disinfection alone.
Removal Efficiencies in Rapid Sand Filtration and other Treatment Steps
Physical removal processes are fundamental to water treatment, designed to remove suspended particulate matter.
Rapid Sand Filtration: Rapid sand filtration is a common physical treatment process where water is passed through a bed of sand and gravel to remove suspended particles. waterandwastewater.comh2oc.com The efficiency of this process for removing a chemical contaminant is highly dependent on the chemical's physical state. For compounds with low water solubility, a portion may exist sorbed to suspended particles or as a micro-precipitate, which can be physically strained or removed by the filter. nih.gov Any portion that is truly dissolved is likely to pass through the filter. h2oc.com
| Treatment Process | Primary Mechanism | Expected Impact on this compound | Documented Efficiency/Transformation |
|---|---|---|---|
| Chlorination | Oxidation / Disinfection | Potential for slow reaction via pathways like dehydrochlorination. | Specific data not found in reviewed literature. |
| Ozonation | Strong Oxidation / Disinfection | Potential for degradation if the compound is susceptible to strong oxidation. | Specific data not found in reviewed literature. |
| UV Disinfection | Photochemical (DNA damage) / Disinfection | Likely minimal transformation by UV alone; potential for degradation if combined with an oxidant (AOP). | Specific data not found in reviewed literature. |
| Rapid Sand Filtration | Physical Straining / Adsorption | Removal of any particle-sorbed or undissolved fraction. Dissolved fraction likely passes through. | Specific data not found in reviewed literature. Overall wastewater treatment can remove >80% of related compounds. acs.org |
Analytical Methodologies for Environmental and Trace Analysis of Tetrachloroundecane
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a critical first step to isolate tetrachloroundecane from complex sample matrices such as water, soil, sediment, and biota, and to concentrate it to levels suitable for instrumental detection. retsch.comphenomenex.comthermofisher.comdrawellanalytical.com The choice of technique depends on the specific matrix and the volatility of the target analytes.
Solid sorbent adsorption is a widely used technique for trapping volatile organic compounds (VOCs), including chlorinated alkanes, from gaseous samples like ambient air. cdc.goveanet.asia The process involves passing a known volume of air through a tube packed with one or more adsorbent materials. up.ac.zaskcltd.com These sorbents, which can be carbon-based, porous polymers, or silica (B1680970) gel, retain the target analytes on their surface. up.ac.zamdpi.com For compounds like this compound, multi-layered traps may be used to efficiently capture a wide range of congeners. up.ac.za
Following sample collection, the analytes are released from the sorbent for analysis using thermal desorption. eanet.asiaup.ac.za This is achieved by rapidly heating the sorbent tube, which volatilizes the trapped compounds. up.ac.za An inert gas then carries the desorbed analytes directly into the analytical instrument, such as a gas chromatograph. eanet.asiamdpi.com This technique is advantageous as it allows for the pre-concentration of analytes from large sample volumes, thereby increasing detection sensitivity. mdpi.com
Table 1: Overview of Solid Sorbent Adsorption and Thermal Desorption
| Parameter | Description | Common Materials/Settings |
|---|---|---|
| Sorbent Materials | Materials used to trap analytes. | Porous polymers (e.g., Tenax®, Chromosorb®), graphitized carbons, carbon molecular sieves. up.ac.zaskcltd.com |
| Sample Type | Primarily used for gaseous matrices. | Ambient air, industrial emissions. cdc.goveanet.asia |
| Desorption | Process to release analytes from the sorbent. | Heating the sorbent tube, typically between 100°C and 350°C. labtron.comeag.com |
| Advantages | High concentration factor, suitable for trace analysis. | Allows for analysis of large sample volumes, leading to lower detection limits. mdpi.com |
| Disadvantages | Sorbent selection is critical, potential for breakthrough. | Water vapor can interfere with the trapping of some compounds. eanet.asiaup.ac.za |
Purge-and-trap is a dynamic headspace technique primarily used for the extraction of volatile organic compounds from aqueous and solid samples, such as drinking water, wastewater, and soil. nih.govthermofisher.comteledynelabs.comsigmaaldrich.comnist.gov In this method, an inert gas (e.g., helium or nitrogen) is bubbled through the sample, stripping the volatile compounds from the matrix. epa.govepa.gov The gas stream then carries the analytes to a sorbent trap, where they are concentrated. teledynelabs.comsigmaaldrich.com
After purging is complete, the trap is rapidly heated and backflushed with gas to desorb the analytes into the gas chromatograph for separation and detection. thermofisher.comepa.gov This method is highly efficient for concentrating volatile and semi-volatile compounds like this compound, enabling detection at parts-per-billion (ppb) levels or lower. sigmaaldrich.com For solid samples, they are typically dispersed in water or a water-miscible solvent before purging. epa.gov
Headspace analysis is another technique used for the analysis of volatile compounds in liquid or solid samples. analytics-shop.comlabmanager.com A sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile components, including this compound, to partition between the sample matrix and the gas phase (headspace) above it. labmanager.comchromatographyonline.com
Once equilibrium is reached, a portion of the headspace gas is withdrawn and injected into a gas chromatograph. analytics-shop.com This method is advantageous because it is simple, fast, and minimizes the introduction of non-volatile matrix components into the analytical instrument, which can extend the life of the column and reduce instrument maintenance. labmanager.comchromatographyonline.com The sensitivity of headspace analysis can be lower than that of dynamic techniques like purge-and-trap because only a small, fixed volume of the headspace is analyzed. teledynelabs.com
Advanced Instrumental Analysis for Detection and Quantification
Due to the complexity of chlorinated paraffin (B1166041) mixtures, powerful analytical instruments are required to separate, identify, and quantify specific compounds like this compound. pops.intempa.ch Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are the methods of choice. ufz.de
Gas chromatography-mass spectrometry (GC-MS) is the most established and widely used technique for the analysis of short-chain chlorinated paraffins. pops.intthermofisher.comwikipedia.org GC separates the complex mixture of CP congeners based on their boiling points and polarity, while the mass spectrometer detects and helps identify the individual compounds. eag.comnih.gov
Several variations of GC-MS are employed to overcome the challenges of CP analysis:
High-Resolution Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (HRGC/ECNI-MS) : This is the most common and sensitive method for analyzing chlorinated compounds. pops.intosti.govacs.org ECNI is a soft ionization technique that is highly selective for electrophilic compounds like chlorinated paraffins, resulting in the formation of characteristic ions (e.g., [M-Cl]⁻ or [M+Cl]⁻) that can be monitored for quantification. osti.govnih.gov This method offers excellent sensitivity, but its response can vary significantly depending on the degree of chlorination, which complicates accurate quantification. nih.govosti.gov
GC-MS/MS (Tandem Mass Spectrometry) : This technique provides enhanced selectivity and reduced background interference compared to single-stage MS. thermofisher.comacs.org It involves selecting a specific parent ion, fragmenting it, and then monitoring a specific product ion. This process helps to differentiate target analytes from co-eluting matrix components, leading to more reliable quantification, especially in complex samples like biota. acs.org
High-Resolution Mass Spectrometry (HRMS) : The use of high-resolution instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, allows for the accurate mass measurement of ions. pops.int This capability helps in the identification of specific CP homologue groups and can distinguish them from other interfering compounds. empa.choaepublish.com
A novel approach involves the deuterodechlorination of SCCPs before analysis. In this method, chlorine atoms are replaced with deuterium (B1214612), and the resulting deuterated n-alkanes are analyzed by HRGC-HRMS. capes.gov.brdicp.ac.cn This technique allows for the determination of congener compositions, including low-chlorinated congeners that are difficult to measure with other methods. capes.gov.brdicp.ac.cn
Table 2: Comparison of GC-MS Techniques for this compound Analysis
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| HRGC/ECNI-MS | High-resolution separation with highly sensitive and selective ionization for chlorinated compounds. pops.intnih.gov | Excellent sensitivity for CPs, widely established method. pops.intosti.gov | Quantification of SCCPs and MCCPs in environmental samples (air, water, sediment, biota). pops.intnih.gov |
| GC-MS/MS | Tandem mass spectrometry for increased selectivity. acs.org | Reduces matrix interference, improves quantification accuracy. thermofisher.comacs.org | Analysis of CPs in complex biological matrices like fish liver. acs.org |
| HRGC/HRMS | High-resolution mass analysis for accurate mass determination. pops.intoaepublish.com | Provides high confidence in compound identification, can resolve interferences. pops.intempa.ch | Characterization and quantification of CP mixtures in various samples. oaepublish.com |
Liquid chromatography-mass spectrometry (LC-MS) is an increasingly important technique for the analysis of chlorinated paraffins. oaepublish.comwikipedia.orgthermofisher.com LC is particularly well-suited for separating less volatile and more highly chlorinated compounds that are difficult to analyze by GC. osti.gov The combination with mass spectrometry, particularly high-resolution systems like quadrupole time-of-flight (QTOF-HRMS), allows for the simultaneous analysis of short-, medium-, and long-chain CPs. empa.choaepublish.combruker.com
LC-MS methods often utilize soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). osti.govoaepublish.comnih.gov These methods can provide molecular ion information, which is crucial for identifying the various CP homologues present in a sample. empa.chosti.gov LC-MS is a powerful complementary technique to GC-MS, providing a more comprehensive picture of CP contamination in the environment. oaepublish.com
Targeted, Suspect Screening, and Non-Target Analysis (NTA) Strategies
The analysis of this compound and other chlorinated paraffins (CPs) in environmental samples employs a range of strategies, each with distinct objectives and capabilities.
Targeted Analysis : This is the most conventional approach, where the analysis is specifically designed to detect and quantify known chemicals, such as a particular this compound isomer. chromatographytoday.com It relies on the availability of pure analytical standards for the target compounds to ensure accurate identification and quantification. chromatographytoday.com Targeted methods are characterized by high selectivity and sensitivity, as they limit the amount of data measured to focus on the analytes of interest. chromatographytoday.com For CPs, this often involves techniques like gas chromatography coupled with mass spectrometry (GC-MS). cdc.gov
Suspect Screening : This strategy is employed when there is a suspicion that certain compounds might be present in a sample, but their presence is not confirmed. Analysts use a list of suspected compounds to screen the data acquired from high-resolution mass spectrometry (HRMS). This approach is useful for identifying a broader range of potential contaminants than targeted analysis without the extensive effort of a full non-target approach.
Non-Target Analysis (NTA) : NTA aims to identify all detectable chemical compounds in a sample, both known and unknown. chromatographytoday.com This comprehensive approach is particularly valuable for complex environmental samples where the full range of contaminants is unknown. chromatographytoday.comosti.gov NTA utilizes advanced instrumentation, such as high-resolution mass spectrometry (HRMS), which provides the mass accuracy needed to help elucidate the structures of unknown compounds. empa.chgcms.cz For chlorinated paraffins, NTA can help characterize the complex mixtures present in environmental samples and identify novel transformation products. nih.govresearchgate.net However, NTA generates vast amounts of data, making data processing a significant challenge. chromatographytoday.com
The choice between these strategies depends on the research question, the available analytical instrumentation, and the desired level of characterization of the contaminants present.
Challenges in Analysis of Chlorinated Paraffins including this compound
The analysis of CPs, including this compound, is widely regarded as one of the most difficult tasks in modern analytical chemistry due to several persistent challenges. researchgate.netresearchgate.neteuropa.eu
Commercial chlorinated paraffin formulations are not single compounds but extraordinarily complex mixtures. nih.gov They consist of thousands of constitutional and optical isomers, which are nearly impossible to separate chromatographically. eurofins.deresearchgate.netuea.ac.uk For instance, a single chain length, such as chlorotridecanes (C13-CPs), can theoretically have over 4,000 configurational isomers. researchgate.net This complexity results in chromatograms showing unresolved "humps" rather than distinct peaks for individual congeners, making quantification extremely difficult. gcms.cznorden.org
A primary obstacle to accurate analysis is the severe lack of individual, well-characterized congener standards. bcp-instruments.comchloffin.euchloffin.euresearchgate.net Most commercially available standards are themselves complex mixtures that are not fully characterized in terms of purity or isomeric distribution. bcp-instruments.comchloffin.euchloffin.eu The few available single congener standards often have chlorine substitution patterns that are not representative of those found in industrial products or environmental samples. bcp-instruments.comchloffin.eu This scarcity of appropriate reference materials forces most analyses to be semi-quantitative at best. bcp-instruments.comchloffin.eu
Environmental samples such as soil, water, sediment, and biota are inherently complex matrices. empa.chpops.int When analyzing for this compound, other co-extracted substances from the matrix can interfere with the detection, potentially leading to inaccurate results. empa.ch For example, other halogenated organic compounds or transformation products like chlorinated olefins can cause mass spectrometric interferences. researchgate.net
Proper sample clean-up procedures are crucial to reduce or remove these interferences. researchgate.net However, even with cleanup, achieving the low detection limits required for environmental monitoring remains a challenge. pops.int The reported method detection limits (MDLs) for SCCPs in various matrices vary widely, as shown in the table below, reflecting the difficulty of the analysis. For instance, MDLs for SCCPs in sediment and soil have been reported to range from 0.48 ng/g to 100 ng/g. pops.int
| Matrix | Reported Detection Limit Range for SCCPs |
| Air | <0.2 ng/m³ to 10 ng/m³ |
| Water | 50–100 ng/L |
| Soil/Sediment | 0.48 ng/g to 100 ng/g |
| Biota (lipid weight) | 11.2–60.6 ng/g |
| Data sourced from multiple studies as compiled by van Mourik et al. pops.int |
A significant challenge in the quantification of chlorinated paraffins is the variability of response factors in common detection methods, particularly electron capture negative ionization mass spectrometry (ECNI-MS). osti.gov The instrument's response is not uniform across all CP congeners; it is highly dependent on the degree of chlorination. pops.intosti.gov Lower chlorinated homologues generally show a lower response. pops.int
Studies have shown that the relative response factors of SCCP mixtures can vary by an order of magnitude depending on the chlorine content. pops.int This means that if the chlorine content of the analytical standard does not closely match the chlorine content of the CPs in the sample, significant quantification errors can occur. osti.govnih.gov An improved quantification procedure that compensates for these differences has been proposed, which relies on establishing a linear correlation between the total response factor of a CP mixture and its chlorine content. nih.gov This approach makes the results less dependent on the specific reference standard used. osti.govnih.gov
Development and Certification of Reference Materials
To address the challenges of accuracy and comparability in CP analysis, significant effort has been directed towards the development and certification of reliable reference materials. europa.eubcp-instruments.comchloffin.eu
A critical area of development is the chemical synthesis of individual CP congeners with defined structures (i.e., known carbon chain length and defined chlorine position and number). bcp-instruments.comchloffin.euchloffin.eu Projects like the European Commission's CHLOFFIN project have focused on producing well-characterized, purity-assessed single congener standards. bcp-instruments.comchloffin.euchloffin.eu
These synthesis routes are designed to create CPs with chlorine patterns similar to those found in industrial mixtures, making them more suitable for quantification. bcp-instruments.comchloffin.eu The chemical structure of these synthesized standards is rigorously identified using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), while purity is established using various gas chromatography-based methods. bcp-instruments.comchloffin.euchloffin.eu
The availability of these "3rd generation" reference materials represents a major step forward, enabling more accurate CP measurements and helping to harmonize results between different laboratories. bcp-instruments.com
Table of Synthesized this compound Congeners
| Compound Name | CAS Number | Chlorine Content (%) |
| 1,1,1,3-Tetrachloroundecane | 56686-55-6 | 48.22 |
| 1,2,10,11-Tetrachloroundecane | 210049-49-3 | 48.22 |
| 3,4,7,8-Tetrachloroundecane | N/A | 48.22 |
| 4,5,7,8-Tetrachloroundecane | N/A | 48.22 |
| Data sourced from Chiron AS. bcp-instruments.comchloffin.euchloffin.eu |
Production of Defined Isomeric Mixtures for Calibration and Quality Control
The quantitative analysis of this compound, a short-chain chlorinated paraffin (SCCP), is complicated by the existence of a vast number of constitutional and stereoisomers in technical mixtures. researchgate.net Commercial chlorinated paraffin products are complex formulations containing thousands of isomers with varying carbon chain lengths and degrees of chlorination. bcp-instruments.comeuropa.eu This complexity makes accurate quantification challenging when using these technical mixtures as standards, especially if the congener and isomer distribution in the sample differs significantly from the standard. researchgate.net To overcome this, there is a critical need for well-defined, constitutionally and stereochemically defined reference standards for reliable and reproducible quantitative analysis. bcp-instruments.comresearchgate.net
The synthesis of defined isomeric mixtures, particularly single-chain CP mixtures that contain only one carbon chain length (e.g., C11) with a varying but known degree of chlorination, is a key strategy for improving analytical accuracy. researchgate.netchloffin.eu These standards are more suitable for homologue pattern deconvolution and the calculation of response factors. researchgate.net
Several synthetic approaches are employed to produce these crucial reference materials:
Direct Chlorination of n-Alkanes: A common method involves the direct chlorination of a specific n-alkane precursor, such as undecane (B72203), often using UV light as a catalyst. chloffin.eu This process generates a mixture of this compound isomers. While this creates a complex mixture, it is confined to a single carbon chain length, which is a significant improvement over technical mixtures. The resulting chlorine content and distribution can be thoroughly characterized.
Radical Addition Reactions: Specific isomers or less complex mixtures can be synthesized through targeted chemical reactions. For instance, the radical addition of carbon tetrachloride (CCl4) to a precursor like 1,5,9-decatriene (B1669986) can form tetrachloroundecadienes. Subsequent chlorination of the remaining double bonds yields octachloro-undecanes, providing a pathway to specific, highly chlorinated undecane standards. researchgate.net
Stepwise Chlorination: Another strategy involves the stepwise addition of chlorine to a starting material. This allows for the isolation of intermediates with lower degrees of chlorination. For example, starting with 1,5,9-decatriene, stepwise chlorine addition can yield dichlorodecadienes and tetrachlorodecenes. researchgate.net
Once synthesized, these isomeric mixtures undergo extensive characterization to confirm their composition and purity, which is essential for their use as calibration and quality control standards. bcp-instruments.comchloffin.eu
| Parameter | Analytical Technique | Purpose | Reference |
| Identity & Structure | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) | To confirm the chemical structure and identify the position of chlorine atoms on the undecane chain. | bcp-instruments.com |
| Chlorine Content | NMR, Elemental Analysis, Titration | To determine the overall weight percentage of chlorine in the mixture. | chloffin.eu |
| Purity | Gas Chromatography with Flame Ionization Detection (GC-FID), GC-MS | To establish the chemical purity of the synthesized standard. | bcp-instruments.com |
| Homogeneity & Stability | Thermogravimetric Analysis (TGA), GC-FID | To determine water/solvent content and ensure the uniformity and shelf-life of the reference material. | chloffin.eu |
The development of these defined isomeric mixtures, including those for this compound, is a critical step toward the accurate and harmonized global monitoring of these environmental contaminants. bcp-instruments.com Projects like the European Metrology Programme for Innovation and Research (EMPIR) CHLOFFIN project have focused on producing new, well-characterized native and labeled CP standards to meet this demand. chloffin.euchloffin.eu
Isotope-Labeled Standards for Internal Calibration
Internal calibration using isotope-labeled standards is considered the gold standard for the quantitative analysis of organic trace contaminants like this compound, particularly when using mass spectrometry-based methods. chloffin.eu This technique, known as isotope dilution mass spectrometry (IDMS), involves adding a known quantity of an isotopically labeled analogue of the target analyte to the sample at the beginning of the analytical procedure. osti.govsigmaaldrich.com
The fundamental principle of IDMS is that the stable isotope-labeled (SIL) internal standard is chemically identical to the native analyte and will therefore behave in the same manner during sample extraction, cleanup, and instrumental analysis. ptb.de Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL internal standard. chloffin.eu Consequently, the ratio of the native analyte to the SIL internal standard remains constant, allowing for highly accurate and precise quantification by correcting for matrix effects and variations in instrument response. chloffin.euptb.de
For this compound and other CPs, carbon-13 (¹³C) labeled standards are most commonly synthesized and used. chloffin.euntnu.no
Synthesis and Characteristics of ¹³C-Labeled this compound Standards:
The synthesis of ¹³C-labeled CPs presents unique challenges due to the limited commercial availability of complex labeled starting materials. ntnu.no Synthetic strategies often start from simple, commercially available ¹³C-labeled precursors. ntnu.no For example, a synthetic route might involve coupling a ¹³C-labeled substrate, like ¹³C₃-propanol, at a late stage of a multi-step synthesis to build the undecane chain before the final chlorination step. ntnu.no
Key characteristics for an effective ¹³C-labeled internal standard for this compound analysis include:
Sufficient Mass Shift: The standard should contain a minimum of three ¹³C atoms to provide a sufficient mass difference from the native compound, preventing interference from naturally occurring isotopes (e.g., ¹³C, ³⁷Cl) in the analyte. ntnu.no
Structural Similarity: The labeled standard should ideally have a chlorination pattern that is representative of the isomers found in environmental samples or technical mixtures to ensure similar behavior during analysis. bcp-instruments.comchloffin.eu
High Isotopic Purity: The SIL internal standard must have very low levels of the unlabeled analyte to ensure accurate quantification. chloffin.eu
The use of these ¹³C-labeled standards is particularly crucial for methods employing liquid chromatography-mass spectrometry (LC-MS), where they effectively compensate for matrix-induced ion suppression or enhancement. chloffin.eu
| Standard Type | Description | Primary Advantage | Application | Reference |
| ¹³C-Labeled this compound | An undecane molecule where several ¹²C atoms are replaced with ¹³C atoms, and which is subsequently chlorinated. | Corrects for analyte loss during sample prep and for matrix effects (ion suppression/enhancement) in MS. Considered the "gold standard". | Quantitative analysis of this compound in complex environmental and biological matrices by IDMS. | chloffin.euntnu.no |
| Deuterium-Labeled Standards | A CP where hydrogen atoms are replaced by deuterium (²H). | Can be used as an internal standard. | A method using deuterodechlorination with LiAlD₄ has been developed, where deuterated n-alkanes are formed and quantified. | dicp.ac.cn |
The development and availability of ¹³C-labeled this compound and other CP congeners represent a significant advancement, enabling more accurate, reliable, and comparable measurement results across different laboratories and monitoring programs. bcp-instruments.comchloffin.eu
Potential Industrial and Research Applications Non Clinical
Role as Chemical Intermediates in Organic Synthesis
Tetrachloroundecane isomers are valuable as chemical intermediates in the synthesis of other organic compounds. ontosight.aiugent.be Their chlorinated structure allows for a variety of chemical transformations. Organic synthesis often involves a series of reactions to build complex molecules from simpler ones, and chlorinated alkanes like this compound can serve as starting materials or key intermediates in these multi-step processes. organic-chemistry.org
The presence of chlorine atoms provides reactive sites for further functionalization. For instance, dehydrochlorination reactions can introduce double bonds, creating unsaturated compounds that can then undergo a host of other chemical reactions. ontosight.ai The strategic placement of chlorine atoms on the undecane (B72203) backbone allows for the controlled synthesis of specific target molecules. This makes this compound a versatile platform for creating a diverse range of chemical structures for various research and industrial needs. ugent.be
Applications in Material Science Formulations
The properties of this compound lend themselves to applications in material science, particularly in the formulation of specialized materials.
Chlorinated paraffins, the class of compounds to which this compound belongs, are utilized as high-temperature lubricants, particularly in metal-working machinery. chloffin.eubcp-instruments.com These compounds exhibit good thermal stability, which is a crucial property for lubricants operating under extreme conditions. akrochem.com The chlorine content contributes to the lubricant's ability to form a protective film on metal surfaces, reducing friction and wear.
In addition to lubrication, these compounds can be found in coolant formulations. benzollubricants.de Their high boiling points and chemical stability make them suitable for use in closed-loop coolant circulation systems in automotive engines. benzollubricants.de They aid in heat transfer and protect non-metallic components like gaskets and hoses. benzollubricants.de
Table 1: Properties of Lubricant and Coolant Additives
| Property | Importance in Lubricants and Coolants | Relevance of Chlorinated Paraffins |
|---|---|---|
| Thermal Stability | Prevents breakdown at high operating temperatures. | Chlorinated paraffins exhibit good thermal stability. akrochem.com |
| High Boiling Point | Ensures the fluid remains in a liquid state at high temperatures. | Contributes to the effectiveness of coolants. benzollubricants.de |
| Chemical Stability | Resists chemical reactions that can degrade performance. | Important for the longevity of both lubricants and coolants. benzollubricants.de |
Chlorinated paraffins are widely used as flame retardants and plasticizers in various materials, including vinyl plastics, textiles, rubber, paints, and adhesives. chloffin.eubcp-instruments.com The presence of chlorine is key to their flame-retardant properties. When exposed to high temperatures, halogenated compounds release halogen radicals that can interrupt the free radical chain reactions of combustion in the gas phase. niscpr.res.ingreenchemicals.eu
As plasticizers, these compounds increase the flexibility and durability of materials like PVC. crpsonline.comprotheragen.ai They work by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature of the polymer. crpsonline.com The choice of a specific chlorinated paraffin (B1166041), including isomers of this compound, depends on the desired properties of the final product and its compatibility with the polymer matrix. eastman.comspecialchem.com
Table 2: Applications of Chlorinated Paraffins in Material Formulations
| Application | Function | Mechanism of Action |
|---|---|---|
| Flame Retardants | Inhibit or delay the spread of fire. | Release of halogen radicals that interfere with combustion reactions. niscpr.res.ingreenchemicals.eu |
Contribution to Analytical Reference Standard Development
The accurate identification and quantification of chemical compounds in environmental and industrial samples is critical. This compound plays a role in facilitating this through its use in the development of analytical reference standards. chiron.nospirochem.comsigmaaldrich.com
Chlorinated paraffins are recognized as widespread persistent organic pollutants. researchgate.net Therefore, their accurate monitoring in the environment is of high importance. ibm.comunece.orgepa.gov Analytical reference standards of specific chlorinated paraffins, such as this compound isomers, are essential for the reliable and reproducible quantitative analysis of these compounds in environmental samples. chloffin.euresearchgate.net
These standards are used to calibrate analytical instruments and to validate analytical methods, ensuring the data generated is accurate and comparable across different laboratories. lgcstandards.comoealabs.com The availability of high-purity, well-characterized standards of individual congeners, like 1,2,10,11-Tetrachloroundecane and 1,1,1,3-Tetrachloroundecane, is crucial for moving beyond semi-quantitative analysis to more precise measurements of these environmental contaminants. chloffin.euchiron.no This, in turn, supports more effective environmental monitoring and research into the fate and transport of these compounds. ibm.comepa.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1,1,3-Tetrachloroundecane |
| 1,2,10,11-Tetrachloroundecane |
Future Research Directions and Unanswered Questions
Elucidation of Minor and Novel Transformation Pathways
While major transformation pathways such as dechlorination are generally understood, the complete environmental fate of tetrachloroundecane remains partially uncharted. nih.gov Research has shown that chlorinated paraffins undergo a variety of biotic and abiotic transformations. For instance, studies on similar short-chain chlorinated paraffins have identified complex phytometabolic reactions in plants, including multihydroxylation, dechlorination, acetylation, sulfation, and glycosylation. nih.gov
Future research must aim to identify and quantify the minor and potentially novel transformation products of this compound that are not typically monitored. Investigations into the metabolic mechanisms, such as those mediated by cytochrome P450 enzymes, have suggested that hydroxylation is a dominant pathway over dechlorination for some chlorinated alkanes. gdut.edu.cn Understanding these intricate biotransformation processes, including the potential for conjugation with molecules like glutathione (B108866) or amino acids, is critical for a complete environmental and health risk assessment. nih.gov Studies have also noted that the rate of enzymatic transformation can be highly dependent on the degree of chlorination, with lower-chlorinated materials often being converted more rapidly. researchgate.net
Development of More Selective and Efficient Synthesis Methods
The industrial production of chlorinated alkanes, including this compound, has traditionally relied on free-radical chlorination of n-alkane feedstocks using elemental chlorine and UV light. nih.govmasterorganicchemistry.comresearchgate.net A significant drawback of this method is its lack of selectivity, which results in highly complex mixtures of isomers and congeners with varying numbers and positions of chlorine atoms. nih.govmasterorganicchemistry.com This complexity hampers both analytical characterization and the study of isomer-specific properties.
A critical area of future research is the development of synthesis methods that offer greater control over the chlorination process. The goal is to achieve site-selective chlorination to produce specific, well-defined this compound isomers. acs.org Such methods are not only crucial for producing analytical standards needed for accurate quantification but could also open doors to specialized applications. researchgate.netresearchgate.netresearchgate.net
Recent advancements offer promising avenues. For example, visible-light-mediated strategies are being explored for the synthesis of polychlorinated alkanes. nih.govmdpi.com Another approach involves using N-chloroamides for site-selective aliphatic C–H chlorination, which has shown potential for functionalizing complex molecules with high selectivity. nih.govacs.org The synthesis of specific isomers often involves multi-step processes, such as the radical addition of carbon tetrachloride to dienes followed by further reactions. researchgate.net
Table 1: Comparison of Synthesis Approaches for Chlorinated Alkanes
| Method | Typical Reagents | Selectivity | Advantages | Challenges |
| Free-Radical Chlorination | Alkane, Cl₂, UV light/heat | Low | Industrially scalable for bulk production. nih.govmasterorganicchemistry.com | Produces complex mixtures of isomers; difficult to control. masterorganicchemistry.com |
| Stepwise Addition | Dienes, CCl₄, Cl₂ | Moderate | Can produce specific structural motifs. researchgate.net | Multi-step process; may still produce isomeric mixtures. |
| Visible-Light Photoredox Catalysis | Alkenes, Chloroform | High | Metal-free process, high functional group tolerance. nih.gov | Primarily demonstrated for specific structural types (e.g., vicinal diaryl alkanes). nih.gov |
| Amidyl Radical-Mediated Chlorination | Alkane, N-chloroamides | High | High site-selectivity based on steric/electronic factors. nih.govacs.org | Application to a broad range of simple alkanes is still developing. |
Advanced Computational Modeling of Complex Reactivity and Environmental Behavior
Computational chemistry provides powerful tools to predict the properties and behavior of molecules like this compound, circumventing the challenges of synthesizing and studying thousands of individual isomers. mit.edu Techniques like Density Functional Theory (DFT) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are increasingly being used to explore reactivity and environmental fate. rsc.orgscies.orgacs.org
Future computational work should focus on several key areas:
Reaction Pathway Energetics : Modeling the energy barriers for various biotic and abiotic transformation pathways (e.g., hydroxylation vs. dechlorination) can predict the most likely degradation routes. gdut.edu.cnrsc.org DFT calculations have been used to explore active sites and degradation mechanisms during advanced oxidation processes. scies.org
Predicting Physicochemical Properties : Advanced models can predict key properties like octanol-water partition coefficients (log Kow) for numerous congeners, which are essential for assessing bioaccumulation potential. acs.org
Active Site Heterogeneity : For catalytic or enzymatic degradation, computational models can simulate the interaction between different this compound isomers and the active sites of enzymes or catalysts, helping to explain why some isomers are more persistent than others. mdpi.comrsc.org
Bridging Models with Experiments : A crucial direction is the validation of computational models with experimental data. mdpi.com As more isomer standards become available, their measured properties can be used to refine and improve the accuracy of predictive models.
These computational approaches can accelerate the discovery of new catalysts and processes by pre-screening candidates and providing mechanistic insights into their reactivity and selectivity. schrodinger.com
Bridging Gaps in Isomer-Specific Analytical Capabilities
The analysis of this compound is emblematic of the broader challenge facing environmental chemists studying chlorinated paraffins: resolving and quantifying the vast number of isomers within a technical mixture. nih.gov Standard gas chromatography-mass spectrometry (GC-MS) methods often fail to separate the individual congeners, resulting in an unresolved complex mixture (UCM) or "hump" in the chromatogram. researchgate.net
Significant progress has been made, but gaps remain. Future research must focus on enhancing analytical resolution and specificity. Key areas for development include:
Advanced Chromatographic Techniques : Comprehensive two-dimensional gas chromatography (GC×GC) provides superior separation power compared to single-column GC, allowing for the resolution of many more individual isomers. researchgate.netresearchgate.net Further optimization of GC×GC methods is needed.
High-Resolution Mass Spectrometry (HRMS) : The use of HRMS, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of elemental formulas from accurate mass measurements, which helps to distinguish between different chlorinated homologues and reduce interferences. gcms.cznih.gov
Isomer-Specific Quantification : The largest gap is the lack of certified reference materials for the vast majority of this compound isomers. nih.gov Without these standards, accurate quantification is exceptionally difficult. Continued efforts to synthesize individual isomers are paramount. researchgate.netchloffin.eu
Novel Ionization and Separation Techniques : Exploring alternative ionization methods and techniques like ion mobility spectrometry (IMS) could provide an additional dimension of separation based on molecular shape, potentially resolving isomers that co-elute chromatographically. waters.com
Table 2: Modern Analytical Techniques for Chlorinated Paraffin (B1166041) Analysis
| Technique | Principle | Strengths | Limitations |
| GC-ECNI-MS | Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry | High sensitivity to chlorinated compounds. | Poor separation of isomers, leading to UCM; response varies with chlorine content. researchgate.netresearchgate.net |
| GC×GC-MS | Comprehensive Two-Dimensional Gas Chromatography | Greatly enhanced chromatographic separation of isomers. researchgate.net | Data processing is complex; requires specialized equipment. |
| GC-Orbitrap MS | High-Resolution Accurate-Mass Spectrometry | Enables deconvolution of complex spectra and identification of homologue groups. gcms.cz | High instrument cost; still requires chromatographic separation. |
| LC-ESI-MS | Liquid Chromatography with Electrospray Ionization | Can analyze less volatile, longer-chain CPs. nih.gov | Ionization efficiency can be variable; may show different response patterns than GC-based methods. nih.gov |
Exploration of Novel Non-Toxic Applications in Chemical Synthesis or Materials
While many historical uses of SCCPs are being phased out, the unique chemical properties imparted by the carbon-chlorine bond suggest potential for novel and controlled applications. naturvardsverket.secanada.ca Future research could explore the use of this compound not as a final product, but as a functionalized intermediate in chemical synthesis or as a component in advanced materials where it is permanently bound and non-leaching.
Chemical Intermediate : Undecane (B72203) itself is a chemical intermediate for various products. nih.gov this compound could serve as a precursor for creating functionalized undecanes. The chlorine atoms can be replaced through nucleophilic substitution to introduce other functional groups, leading to novel molecules for pharmaceuticals or specialty chemicals. Research into the synthesis of functionalized bicyclo[5.4.0]undecane skeletons showcases the utility of the undecane backbone in complex organic structures. acs.orgglobalauthorid.com
Materials Science : The properties of chlorinated alkanes, such as chemical resistance and flame retardancy, are valuable in materials science. halogens.eu Research could focus on incorporating this compound into polymer backbones or creating novel materials where its properties can be exploited without risk of environmental release. Functionalized nanogels and other advanced materials often require specific building blocks to achieve desired properties like stability and biocompatibility, a role that derivatives of this compound could potentially fill. mdpi.comontosight.ai
The overarching goal in this area is to leverage the reactivity of the C-Cl bond for constructive chemical purposes, transforming a compound of concern into a building block for innovative and safe materials and molecules.
Conclusion
Summary of Current Academic Understanding of Tetrachloroundecane
Current academic understanding of this compound positions it as a significant member of the short-chain chlorinated paraffins (SCCPs). Research has identified and synthesized several of its isomers, such as 1,1,1,11-tetrachloroundecane (B8821373) and 1,2,10,11-tetrachloroundecane, and has begun to characterize their specific physicochemical properties. ontosight.aieuropa.eu The synthesis of this compound is generally achieved through the chlorination of alkanes, a process that produces complex isomeric mixtures. researchgate.net More specific laboratory syntheses have been developed to produce individual isomers for analytical standards and research. chloffin.eucollectionscanada.gc.cauliege.be
Industrially, this compound's utility is tied to its role within SCCP mixtures as a plasticizer, a component in metalworking fluids, and a flame retardant. istas.netpops.intafirm-group.comalfa-chemistry.com However, a substantial body of research highlights the environmental concerns associated with these compounds. This compound is recognized for its environmental persistence, potential for bioaccumulation in organisms, and toxicity to aquatic life. ontosight.aipops.intafirm-group.com These findings have led to its classification as a persistent organic pollutant and have prompted regulatory actions to limit its use. chloffin.eutuvsud.com The analytical chemistry of this compound is complex, with advanced chromatographic and mass spectrometric techniques being essential for its detection and quantification in various matrices. researchgate.netpops.intoaepublish.com
Outlook on its Significance in Chemical and Environmental Research
The future significance of this compound in chemical and environmental research is twofold. Firstly, as a representative of SCCPs, it will continue to be a focal point for environmental monitoring and toxicological studies. Research will likely aim to better understand the isomer-specific fate, transport, and toxicity of this compound to refine risk assessments. The development of more sophisticated analytical methods and certified reference materials for individual isomers will be crucial for improving the accuracy and comparability of environmental data. chloffin.eu
Secondly, from a chemical synthesis perspective, the study of this compound and its isomers can contribute to a deeper understanding of structure-activity relationships within chlorinated hydrocarbons. This knowledge is valuable for designing safer and more environmentally benign alternatives to persistent organic pollutants. As regulations on SCCPs become more stringent globally, research into effective and economically viable substitutes for applications in plastics, lubricants, and flame retardants will intensify. The study of compounds like this compound provides a chemical benchmark against which the performance and environmental profile of these new alternatives can be measured.
Q & A
Q. How can computational models improve the prediction of this compound’s bioaccumulation in food chains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
